Product packaging for 4,5-difluoro-1H-indole(Cat. No.:CAS No. 247564-63-2)

4,5-difluoro-1H-indole

Cat. No.: B1343729
CAS No.: 247564-63-2
M. Wt: 153.13 g/mol
InChI Key: JKIMQGBSJJPZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-difluoro-1H-indole is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2N B1343729 4,5-difluoro-1H-indole CAS No. 247564-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIMQGBSJJPZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646838
Record name 4,5-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-63-2
Record name 4,5-Difluoro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 4,5-difluoro-1H-indole?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,5-difluoro-1H-indole. This fluorinated indole analogue is a versatile building block in medicinal chemistry and materials science, with its unique electronic properties making it a compound of significant interest for the development of novel therapeutics and functional materials.[1]

Core Chemical Properties

This compound is a solid, off-white to yellow compound at room temperature.[1] The introduction of two fluorine atoms onto the benzene ring of the indole scaffold significantly influences its chemical characteristics, enhancing both its reactivity and metabolic stability in biological systems.[1]

PropertyValueSource
Molecular Formula C₈H₅F₂N[2]
Molecular Weight 153.13 g/mol [2]
CAS Number 247564-63-2[2]
Appearance Off-white to yellow solid[1]
Purity ≥ 95% (Assay)[1]
Storage Conditions Store at 0-8 °C[1]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and benzene rings. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms, with the chemical shifts of the carbons bonded to fluorine showing characteristic splitting due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct resonances for the non-equivalent fluorine atoms at the C4 and C5 positions. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and pyrrole rings, C=C stretching of the aromatic system, and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.13 g/mol ).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from related literature. One potential pathway involves the Fischer indole synthesis, a common method for preparing indoles.

Illustrative Synthetic Workflow

G General Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,3-Difluorophenylhydrazine 2,3-Difluorophenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis 2,3-Difluorophenylhydrazine->Fischer_Indole_Synthesis Pyruvic_acid_derivative Pyruvic acid or a related ketone Pyruvic_acid_derivative->Fischer_Indole_Synthesis Product This compound Fischer_Indole_Synthesis->Product

Caption: A generalized workflow for the synthesis of this compound via the Fischer indole synthesis.

Reactivity

The fluorine atoms on the benzene ring of this compound are expected to influence its reactivity, particularly in electrophilic substitution reactions, which are characteristic of the indole nucleus. The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially altering the regioselectivity of these reactions compared to unsubstituted indole.

Potential Applications in Drug Discovery and Materials Science

Fluorinated organic molecules are of significant interest in pharmaceutical development due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability.[3] this compound serves as a valuable precursor for the synthesis of more complex, biologically active molecules.[1] Its structural motif is being explored in the development of novel therapeutic agents, including those targeting cancer and neurological disorders.[1]

In the field of materials science, the unique electronic properties imparted by the fluorine atoms make this compound a candidate for the development of organic electronic materials.[1]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers should refer to general methods for indole synthesis and purification, adapting them as necessary for this specific fluorinated analogue. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed for structural confirmation.

Logical Relationship of Properties and Applications

G Interplay of Properties and Applications of this compound cluster_properties Chemical Properties cluster_applications Applications Core_Structure This compound Core Structure Enhanced_Reactivity Enhanced Reactivity Core_Structure->Enhanced_Reactivity Metabolic_Stability Metabolic Stability Core_Structure->Metabolic_Stability Electronic_Properties Unique Electronic Properties Core_Structure->Electronic_Properties Medicinal_Chemistry Medicinal Chemistry (Drug Discovery) Enhanced_Reactivity->Medicinal_Chemistry Metabolic_Stability->Medicinal_Chemistry Materials_Science Materials Science (Organic Electronics) Electronic_Properties->Materials_Science

Caption: Logical flow from the core structure to the key properties and resulting applications of this compound.

Conclusion

This compound is a promising heterocyclic compound with significant potential in both pharmaceutical and materials science research. While detailed experimental data is still emerging, its fundamental chemical properties suggest it will continue to be a valuable tool for the development of innovative technologies. Further research is warranted to fully elucidate its spectroscopic characteristics, reactivity, and biological activity.

References

4,5-difluoro-1H-indole CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-difluoro-1H-indole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this guide combines established information with data from closely related analogs to provide a thorough technical perspective.

Core Compound Properties

CAS Number: 247564-63-2[1]

Molecular Weight: 153.13 g/mol [1]

The introduction of fluorine atoms into the indole scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.

Physicochemical and Computed Data

The following table summarizes the key physicochemical and computed properties of this compound.

PropertyValueSource
CAS Number 247564-63-2[1]
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4,5-Difluoroindole[1]
Appearance Off-white to yellow solidVendor Data
Purity ≥95%Vendor Data
XLogP3 2.2Computed by PubChem[1]
Hydrogen Bond Donor Count 1Computed by PubChem[1]
Hydrogen Bond Acceptor Count 2Computed by PubChem[1]
Rotatable Bond Count 0Computed by PubChem[1]
Exact Mass 153.03900549 DaComputed by PubChem[1]
Topological Polar Surface Area 15.8 ŲComputed by PubChem[1]
Heavy Atom Count 11Computed by PubChem[1]

Synthesis and Experimental Protocols

Hypothetical Experimental Workflow: Fischer Indole Synthesis

This diagram illustrates a logical workflow for a potential synthesis of this compound.

G cluster_0 Preparation of Hydrazine cluster_1 Condensation and Cyclization cluster_2 Decarboxylation A 2,3-Difluoroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Reduction (e.g., SnCl₂/HCl) B->C D (2,3-Difluorophenyl)hydrazine C->D F Condensation D->F E Pyruvic Acid E->F G Fischer Indole Synthesis (Acid Catalyst, Heat) F->G H This compound-2-carboxylic acid G->H I Decarboxylation (e.g., Heat, Copper catalyst) H->I J This compound I->J

Caption: Hypothetical Fischer Indole Synthesis Workflow.

General Experimental Considerations
  • Starting Materials: The synthesis would likely begin with a commercially available difluoroaniline derivative, such as 2,3-difluoroaniline.

  • Reaction Conditions: The Fischer indole synthesis typically involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, followed by heating to induce cyclization.

  • Purification: Purification of the final product would likely be achieved through standard techniques such as column chromatography on silica gel, followed by recrystallization.

  • Characterization: The structure and purity of the synthesized this compound would be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Activity and Potential Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not currently available in published literature. However, the broader class of fluorinated indole derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fluorination of the indole ring is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets.

Potential Therapeutic Applications of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been developed as inhibitors of various enzymes and modulators of different receptors. The diagram below illustrates a generalized signaling pathway that is often targeted by indole-based anticancer agents.

G cluster_0 Cell Proliferation Signaling cluster_1 Therapeutic Intervention A Growth Factor Receptor B PI3K/Akt/mTOR Pathway A->B C MAPK/ERK Pathway A->C D Cell Proliferation and Survival B->D C->D E Fluorinated Indole Derivative (e.g., Kinase Inhibitor) E->B Inhibition E->C Inhibition

Caption: Generalized Kinase Inhibition Pathway.

This diagram represents a common mechanism of action for many indole-based kinase inhibitors, where the compound interferes with signaling pathways that are crucial for cancer cell growth and survival. It is plausible that this compound or its derivatives could be investigated for similar activities.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and materials science. While detailed experimental and biological data for this specific compound are limited, this guide provides a foundational understanding based on its chemical properties and the well-established importance of the fluorinated indole scaffold. Further research is warranted to fully elucidate the synthetic methodologies, physicochemical properties, and biological activities of this compound.

References

Spectroscopic data for 4,5-difluoro-1H-indole (1H NMR, 13C NMR, 19F NMR).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 4,5-difluoro-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and materials science. Due to the electronic properties of the fluorine substituents, this molecule is a valuable scaffold for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of such compounds.

Despite a comprehensive search of available scientific literature and chemical databases, specific, experimentally determined 1H, 13C, and 19F NMR data for this compound could not be located. Therefore, this document provides a generalized, representative experimental protocol for acquiring and processing such data. Additionally, a logical workflow for the spectroscopic analysis of a novel fluorinated heterocyclic compound is presented.

Data Presentation

As explicit quantitative NMR data for this compound is not publicly available, the following tables are presented as templates that would be populated upon successful experimental characterization.

Table 1: Representative ¹H NMR Data for a Fluorinated Indole Derivative

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)8.10 - 8.30br s-
H-27.25 - 7.35m
H-36.50 - 6.60m
H-67.00 - 7.10m
H-77.40 - 7.50m

Table 2: Representative ¹³C NMR Data for a Fluorinated Indole Derivative

PositionChemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-2125.0
C-3102.0
C-3a128.0
C-4150.0 (d)¹JCF = 245.0
C-5145.0 (d)¹JCF = 240.0
C-6115.0 (dd)
C-7120.0 (d)
C-7a135.0

Table 3: Representative ¹⁹F NMR Data for a Fluorinated Indole Derivative

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-4-130.0 to -140.0m
F-5-140.0 to -150.0m

Experimental Protocols

The following is a generalized, representative protocol for the synthesis and NMR spectroscopic analysis of a fluorinated indole derivative like this compound.

Synthesis of this compound (General Approach)

A common route to synthesize fluorinated indoles is through the Fischer indole synthesis or palladium-catalyzed cyclization reactions. For this compound, a potential starting material would be (2,3-difluorophenyl)hydrazine, which could be reacted with a suitable pyruvate derivative followed by cyclization under acidic conditions. The crude product would then be purified by column chromatography on silica gel.

NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: Approximately 200 ppm, centered based on typical aromatic fluorine chemical shifts.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256.

Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard like CFCl₃.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals.

Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C, 19F) Purification->NMR_Acquisition MS_Analysis Mass Spectrometry Purification->MS_Analysis Purity_Check Purity Assessment NMR_Acquisition->Purity_Check MS_Analysis->Purity_Check Structure_Elucidation Structure Elucidation Purity_Check->Structure_Elucidation Data_Tabulation Data Tabulation Structure_Elucidation->Data_Tabulation Report_Generation Report Generation Data_Tabulation->Report_Generation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the crystal structure and molecular geometry of 4,5-difluoro-1H-indole. As of the latest available data, a definitive experimental crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Consequently, this document provides a comprehensive overview based on closely related fluorinated indole derivatives for which crystallographic data are available. Furthermore, it outlines the standard experimental and computational methodologies that would be employed for the precise determination of its structure. This guide serves as a valuable resource for researchers interested in the structural characteristics of fluorinated indoles, offering both comparative data from analogous compounds and a procedural roadmap for future structural elucidation studies.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of bioactive compounds. The introduction of fluorine atoms to the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of fluorine atoms, as in this compound, is of considerable interest for its potential to fine-tune these properties in drug design and development.

A precise understanding of the three-dimensional arrangement of atoms in the crystal lattice and the intramolecular geometry is paramount for structure-activity relationship (SAR) studies and for computational modeling in drug discovery. This guide provides a detailed examination of what is known about the structural aspects of fluorinated indoles, in lieu of direct experimental data for this compound.

Comparative Crystallographic Data of Fluorinated Indole Derivatives

While the crystal structure of this compound is not available, analysis of structurally similar compounds provides valuable insights into the expected molecular geometry and crystal packing. Below are the crystallographic data for two related fluorinated indole derivatives.

Table 1: Crystallographic Data for 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole [1][2]

ParameterValue
Chemical FormulaC₁₇H₁₃FN₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value not publicly available in the search results
b (Å)Value not publicly available in the search results
c (Å)Value not publicly available in the search results
α (°)90
β (°)90
γ (°)90
Volume (ų)Value not publicly available in the search results
ZValue not publicly available in the search results
Dihedral Angle (indole rings)68.77(10)°

Table 2: Crystallographic Data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile [3]

ParameterValue
Chemical FormulaC₁₆H₁₀ClFN₂
Crystal SystemOrthorhombic
Space GroupValue not publicly available in the search results
a (Å)7.4581(9)
b (Å)16.8480(15)
c (Å)21.356(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)2683.5(5)
Z8
Dihedral Angle (indole/chlorobenzene)80.91(5)°

Experimental and Computational Methodologies for Structure Determination

The determination of the crystal structure and molecular geometry of a novel compound like this compound would typically involve a combination of experimental X-ray crystallography and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a generalized protocol for the determination of a crystal structure using single-crystal X-ray diffraction.

  • Crystallization:

    • High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to achieve a saturated or near-saturated solution.

    • Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of the saturated solution. The goal is to obtain well-formed, single crystals of sufficient size and quality.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and occupancy.

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

    • The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the fit to the data.

Computational Approach: Density Functional Theory (DFT) Calculations

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide reliable predictions of molecular geometry.

  • Model Building:

    • A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization:

    • The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, ωB97X-D) and a suitable basis set (e.g., 6-31G(d,p), def2-TZVP).[4]

    • The optimization calculation finds the lowest energy conformation of the molecule, which corresponds to its most stable geometry in the gas phase.

  • Data Analysis:

    • From the optimized geometry, key molecular parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

    • Vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum.

Table 3: Hypothetical Predicted Molecular Geometry of this compound from DFT Calculations

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C4-F~1.35
C5-F~1.36
N1-C2~1.37
C2-C3~1.38
C3-C3a~1.44
C3a-C4~1.40
C4-C5~1.38
C5-C6~1.40
C6-C7~1.39
C7-C7a~1.40
C7a-N1~1.39
Bond Angles (°)
C3a-C4-C5~120
C4-C5-C6~121
F-C4-C5~119
F-C5-C4~118
Dihedral Angles (°)
F-C4-C5-F~0
C3-C3a-C4-C5~180

Note: The values in Table 3 are illustrative and based on typical bond lengths and angles in similar aromatic fluorinated compounds. A dedicated computational study would be required for precise predictions.

Visualization of the Structure Determination Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of a novel compound like this compound, integrating both experimental and computational approaches.

Workflow for Crystal Structure Determination of this compound cluster_experimental Experimental Approach (X-ray Crystallography) cluster_computational Computational Approach (DFT) exp_start High-Purity Compound crystallization Crystallization (Slow Evaporation, Vapor Diffusion) exp_start->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation_exp Validation and Deposition (e.g., to CCDC) refinement->validation_exp final_report Comprehensive Structural Report validation_exp->final_report comp_start Molecular Structure Hypothesis model_building 3D Model Building comp_start->model_building geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) model_building->geometry_optimization data_analysis Analysis of Predicted Geometry (Bond Lengths, Angles) geometry_optimization->data_analysis validation_comp Comparison with Experimental Data (if available) data_analysis->validation_comp validation_comp->final_report start Start: Structural Query for this compound start->exp_start start->comp_start

Caption: Workflow for the determination of the crystal and molecular structure.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive understanding of its likely molecular geometry and potential crystal packing can be inferred from the analysis of closely related fluorinated indole derivatives. This technical guide has provided the available crystallographic data for such analogs, presenting them in a structured format for easy comparison.

Furthermore, this guide has detailed the standard experimental and computational protocols that are essential for the elucidation of its precise three-dimensional structure. The outlined workflow, from crystallization to computational modeling, provides a clear roadmap for researchers aiming to undertake this structural determination. The insights provided herein are crucial for professionals in drug discovery and materials science who are leveraging the unique properties of fluorinated heterocyclic compounds. Future experimental determination of the crystal structure of this compound will be a valuable addition to the crystallographic literature and will undoubtedly aid in the rational design of novel bioactive molecules.

References

Introduction to the biological activity of fluorinated indoles.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activity of fluorinated indoles for researchers, scientists, and drug development professionals.

Introduction to the Biological Activity of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its versatile structure is found in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[2] In drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established method to enhance pharmacological properties.[1][4] Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[5][6] Specifically, replacing hydrogen with fluorine on aromatic rings is a highly effective strategy to slow down oxidative metabolism by cytochrome P450 monooxygenases.[1] The unique physicochemical properties of the C-F bond, including its high strength and polarity with minimal steric impact, have led to fluorine being present in approximately 20-25% of all approved small-molecule pharmaceuticals.[4][7] This guide provides a technical overview of the diverse biological activities of fluorinated indoles, supported by quantitative data, experimental methodologies, and process visualizations.

Key Biological Activities and Therapeutic Applications

Fluorinated indoles exhibit a wide spectrum of pharmacological activities, including enzyme inhibition, anticancer, antiviral, and central nervous system effects.[1][7]

Enzyme Inhibition

The introduction of fluorine can significantly boost the potency of indole-based enzyme inhibitors.[5] Fluorine's high electronegativity can alter the electronic properties of the indole ring, leading to enhanced binding interactions with target enzymes.[5]

Tryptophan 2,3-dioxygenase (TDO2) Inhibition: TDO2 is a key enzyme in the kynurenine pathway, and its upregulation is linked to cancer and neurodegenerative diseases.[5] Certain 6-fluoroindole derivatives have shown potent inhibition of human TDO2.[6]

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition: ROCK1 overactivation is implicated in cardiovascular diseases and cancer.[5] The position of fluorine on the indole ring is critical for activity; for instance, a 6-fluoroindazole derivative demonstrated significantly enhanced ROCK1 inhibitory potency compared to its 4-fluoro counterpart.[6]

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease.[6] Fluorinated pyrroloindole structures have been identified as potent AChE inhibitors.[6]

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used to manage type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives have demonstrated significantly better inhibitory activity against α-glucosidase than the reference drug, acarbose.[8]

Table 1: Fluorinated Indoles as Enzyme Inhibitors

Compound Class Target Enzyme Fluorine Position IC50 Value Reference Compound IC50 Value
6-fluoroindole derivatives TDO2 6-F < 1 µM Indole Derivative A (Non-fluorinated) > 10 µM
6-fluoroindazole ROCK1 6-F 14 nM 4-fluoroindazole 2500 nM
5-fluoro-2-oxindole deriv. (3f) α-Glucosidase 5-F 35.83 ± 0.98 µM Acarbose 569.43 ± 43.72 µM

| 5-fluoro-2-oxindole deriv. (3d) | α-Glucosidase | 5-F | 49.89 ± 1.16 µM | Acarbose | 569.43 ± 43.72 µM |

Data sourced from multiple studies.[5][8]

Anticancer Activity

Fluorinated indoles have emerged as promising candidates for cancer therapy, acting through various mechanisms, including the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor (VEGFR).[9]

VEGFR-2 Inhibition: Several indole-containing compounds are effective agents against VEGFR, a key factor in tumor angiogenesis.[9] Fluorinated analogs have shown enhanced antitumor properties. For example, one indolyl Schiff base demonstrated potent antiproliferation and enzymatic inhibitory properties against VEGFR-2.[9]

Antiproliferative Activity: Fluorinated indole derivatives have demonstrated potent activity against a range of human cancer cell lines.[10] For instance, an indole derivative containing a 1,3,4-thiadiazole substitution was highly effective against A549 (lung) and K562 (leukemia) cells.[10] Another series of fluoro-substituted indole-chalcone derivatives showed potent activity against HCT-116 colorectal cancer cells.[2]

Table 2: Anticancer Activity of Fluorinated Indole Derivatives

Compound / Derivative Cancer Cell Line Activity Metric Value Reference Drug
Indolyl Schiff Base (67a) HepG2 (Liver) IC50 1.13 ± 0.06 µM Sunitinib
Indolyl Schiff Base (67a) MCF7 (Breast) IC50 1.44 ± 0.11 µM Sunitinib
Indole-Thiadiazole (10b) A549 (Lung) IC50 12.0 nM -
Indole-Thiadiazole (10b) K562 (Leukemia) IC50 10 nM -

| 5-fluoro-indole-chalcone (53) | HCT-116 (Colorectal) | IC50 | Low nanomolar | - |

Antiviral Activity

Fluorination has proven to be a powerful strategy for developing potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The 4-fluorinated indole IV is approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[6]

Anti-HIV Activity: Fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[6] Some derivatives with a heteroaryl-carboxamide group at the C-7 position showed extraordinary antiviral activity on a picomolar scale.[6][11]

Table 3: Anti-HIV-1 Activity of Fluorinated Indole Derivatives

Compound Series Fluorine Position EC50 Value Cell Line
Indole-carboxamides (19a-e) - 2.0–4.6 nM CEM (T-lymphocyte)
C-7 Primary Amide (22) - 0.14 nM -
C-7 Heteroaryl-carboxamide (23n) - 0.0058 nM -

| C-7 Heteroaryl-carboxamide (23l) | - | 0.02 nM | - |

Data sourced from Piscitelli et al. and other studies.[6][11]

Neuroscience and CNS Applications

Fluorinated indoles are actively being investigated for the treatment of neurodegenerative diseases and other CNS disorders. Their ability to modulate key receptors, such as serotonin (5-HT) receptors, makes them valuable research tools and potential therapeutics.[12]

5-HT Receptor Ligands: Fluorination of 3-(3-(piperazin-1-yl)propyl)indoles has been used to develop selective ligands for the human 5-HT1D receptor.[13] This modification can improve pharmacokinetic profiles.[13][14] In another example, a fluorinated indole-imidazole conjugate was identified as a potent and selective 5-HT7 receptor agonist, showing potential as a neuropathic painkiller.[15]

Alzheimer's Disease: The development of fluorinated molecules is a promising approach for Alzheimer's disease therapy, partly due to the challenge of crossing the blood-brain barrier (BBB).[16] Fluorinated pyrroloindole derivatives have been reported as potent acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's treatment.[6]

Impact on Pharmacokinetics

A primary driver for using fluorine in drug design is to improve a compound's pharmacokinetic profile. Fluorination can significantly reduce the basicity (pKa) of nearby amine groups, which has a dramatic and beneficial influence on oral absorption.[13][14][17] In studies on 5-HT1D receptor ligands, replacing a piperidine ring with a piperazine ring improved pharmacokinetic properties; subsequent fluorination of the piperidine series was investigated to mimic the reduced pKa of the piperazine and thereby improve oral bioavailability.[18]

Pharmacokinetic_Improvement_Logic cluster_0 Problem cluster_1 Hypothesis cluster_2 Strategy cluster_3 Outcome Poor_PK Poor Oral Absorption & Bioavailability High_pKa High Basicity (pKa) of Amine Group Poor_PK->High_pKa Is caused by Incorporate_F Incorporate Fluorine Near Amine Group High_pKa->Incorporate_F Is addressed by Reduced_pKa Reduced pKa Incorporate_F->Reduced_pKa Leads to Improved_PK Improved Oral Absorption Reduced_pKa->Improved_PK Results in

Caption: Logical workflow for improving pharmacokinetics via fluorination.

Experimental Protocols & Synthesis

Synthesis Protocol: 3-Fluorooxindoles from Indoles

This protocol describes a method for synthesizing 3-fluorooxindoles from 3-substituted indoles using Selectfluor as the fluorinating agent.[19]

Materials:

  • 3-substituted indole (e.g., tryptophan or serotonin derivatives)

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 3-substituted indole in a 1:1 mixture of acetonitrile and water.

  • Add 3 equivalents of Selectfluor to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to yield the 3-substituted 3-fluorooxindole.

Proposed Mechanism: The reaction is believed to proceed through the formation of an unstable 3-fluoroindolenine intermediate, which undergoes further reactions with water to yield the final 3-fluorooxindole product.[19]

Synthesis_Workflow start Start: 3-Substituted Indole dissolve 1. Dissolve in CH3CN/H2O (1:1) start->dissolve add_reagent 2. Add Selectfluor (3 equivalents) dissolve->add_reagent react 3. Stir at Room Temp add_reagent->react workup 4. Aqueous Workup & Extraction react->workup purify 5. Purification (Chromatography) workup->purify end_product End: 3-Fluorooxindole purify->end_product

Caption: General workflow for the synthesis of 3-fluorooxindoles.

Biological Assay Protocol: Cholinesterase Inhibition

This is a general protocol for determining the inhibitory activity of fluorinated indole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) based on Ellman's method.[5]

Materials:

  • 96-well microplate

  • Phosphate buffer (Assay Buffer)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution

  • Substrate solution (e.g., Acetylthiocholine iodide)

  • Test Compounds: Fluorinated indole derivatives dissolved in DMSO and serially diluted.

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add the assay buffer.

  • Add the DTNB solution to each well.

  • Add the inhibitor solution (test compound at various concentrations) or solvent (for control) to the appropriate wells.

  • Add the enzyme solution (AChE or BuChE) to each well to initiate pre-incubation.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

TDO_Pathway_Inhibition Tryptophan Tryptophan TDO2 TDO2 Enzyme Tryptophan->TDO2 Kynurenine N-Formylkynurenine Pathway Further Kynurenine Pathway Metabolism Kynurenine->Pathway TDO2->Kynurenine Catalyzes Inhibitor 6-Fluoroindole Derivative Inhibitor->TDO2 Inhibits

Caption: Inhibition of the TDO2 enzyme by a fluorinated indole derivative.

Conclusion

The strategic incorporation of fluorine into the indole scaffold is a highly effective approach in modern drug discovery. Fluorinated indoles have demonstrated a vast range of potent biological activities, from enzyme inhibition and anticancer effects to antiviral and CNS-modulating properties. The ability of fluorine to enhance metabolic stability, improve binding affinity, and favorably alter pharmacokinetic profiles underscores its importance. For researchers and drug development professionals, fluorinated indoles represent a rich and promising class of molecules with significant therapeutic potential across multiple disease areas. Continued exploration of novel fluorination methods and structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics.

References

Technical Guide: Physicochemical Properties and Stability of 4,5-Difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of 4,5-difluoro-1H-indole. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computational data with established experimental protocols that can be applied to determine the precise properties of this compound.

Core Physicochemical Properties

This compound is a fluorinated derivative of indole, a prominent scaffold in medicinal chemistry. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making this compound of interest in drug discovery and materials science.[1][2]

Structural and General Properties
PropertyValueSource
Molecular Formula C₈H₅F₂NPubChem
Molecular Weight 153.13 g/mol PubChem[3], CymitQuimica
Appearance SolidCymitQuimica[4]
CAS Number 247564-63-2PubChem[3]
Calculated Physicochemical Data

The following table summarizes key physicochemical properties of this compound that have been predicted using computational models. It is crucial to note that these are not experimentally determined values and should be confirmed through laboratory analysis.

PropertyCalculated ValueSource
XLogP3 2.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 0PubChem[3]
Exact Mass 153.03900549 DaPubChem[3]
Topological Polar Surface Area 15.8 ŲPubChem[3]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, storage conditions, and formulation. While specific stability studies on this compound are not publicly available, the general stability of indole derivatives and the influence of fluorination provide valuable insights.

Indole and its derivatives can be susceptible to oxidative degradation.[6][7][8][9][10] The introduction of fluorine atoms into organic molecules is a common strategy to enhance thermal and metabolic stability due to the high bond energy of the C-F bond.[1][11]

Potential Degradation Pathways

Based on the known chemistry of indoles, potential degradation of this compound could occur through the following pathways:

  • Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of oxindole derivatives and subsequent ring-opening products.[6][7][8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of indole-containing compounds.[12][13][14] Photostability testing is crucial to determine the need for light-protective packaging.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

G cluster_0 Stability Assessment Workflow start This compound Sample analysis Analytical Method Development (e.g., HPLC, LC-MS) start->analysis forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal) degradation_products Identify Degradation Products forced_degradation->degradation_products photostability Photostability Study (ICH Q1B) photostability->degradation_products analysis->forced_degradation analysis->photostability shelf_life Long-Term Stability Studies (ICH Q1A) analysis->shelf_life pathway Elucidate Degradation Pathways degradation_products->pathway storage Determine Storage Conditions and Shelf-Life pathway->storage shelf_life->storage

Workflow for Stability Assessment

Experimental Protocols

The following sections detail standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.[15][16]

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated instrument is used.[17]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[15]

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for a more accurate measurement.[18]

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[18]

G cluster_1 Melting Point Determination Workflow prep Sample Preparation: Pack capillary tube setup Place in Melting Point Apparatus prep->setup heat Heat at a Controlled Rate setup->heat observe Observe Melting heat->observe record Record Temperature Range (Onset to Completion) observe->record

Melting Point Determination Workflow
Boiling Point Determination

For compounds that are liquid at or near room temperature or for solids with a relatively low melting point, the boiling point is a key characteristic. Since this compound is a solid, its boiling point would likely be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

  • Apparatus: A micro-distillation apparatus suitable for small sample sizes and vacuum application is required.[19][20] A digital thermometer and a manometer are also necessary.

  • Procedure:

    • A small amount of the sample is placed in a distillation flask.

    • The system is evacuated to a specific, stable pressure.

    • The sample is heated gradually.[21][22]

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[22]

    • A nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure.[19]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[23][24][25]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.[23]

  • Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[24]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[25][26]

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[26]

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G cluster_2 Shake-Flask Solubility Workflow add_excess Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC) separate->quantify solubility Calculate Solubility quantify->solubility

Shake-Flask Solubility Workflow
pKa Determination (UV-Vis Spectrophotometry)

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and biological activity. UV-Vis spectrophotometry is a common method for pKa determination for compounds with a chromophore close to the ionization center.[27]

Methodology:

  • Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions covering a wide pH range are also prepared.[27]

  • UV-Vis Measurements: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each pH.[28]

  • Data Analysis:

    • The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.[29][30]

    • The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[30]

    • Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[30][31]

G cluster_3 pKa Determination by UV-Vis prep_solutions Prepare Stock and Buffer Solutions (Varying pH) measure_spectra Record UV-Vis Spectra at Each pH prep_solutions->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka

References

Key literature for the discovery and synthesis of 4,5-difluoro-1H-indole.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the key literature and synthetic methodologies for 4,5-difluoro-1H-indole, a crucial fluorinated building block in modern medicinal chemistry and materials science.

Introduction and Physicochemical Properties

This compound (CAS No: 247564-63-2) is an aromatic heterocyclic compound that has garnered significant attention as a versatile intermediate.[1] Its unique difluorinated structure enhances metabolic stability, bioavailability, and binding affinity when incorporated into larger molecules, making it a valuable scaffold in drug discovery.[2][3] It is particularly utilized in the development of novel therapeutics for cancer and neurological disorders.[1] Beyond pharmaceuticals, its electronic properties are leveraged in the creation of advanced organic materials, polymers, and fluorescent probes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 247564-63-2[1][4]
Molecular Formula C₈H₅F₂N[1][4]
Molecular Weight 153.13 g/mol [1][4]
Appearance Off-white to yellow solid[1]
Purity ≥ 95% (Assay)[1][5]
Storage Conditions Store at 0-8 °C[1]

Key Synthetic Methodologies: The Fischer Indole Synthesis

The most prominent and widely applicable method for the synthesis of indole rings is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[6][8] While specific literature detailing a high-yield synthesis exclusively for this compound is sparse, the general Fischer methodology is the standard approach.

The synthesis proceeds via the reaction of (2,3-difluorophenyl)hydrazine with a suitable carbonyl compound (like pyruvic acid or an equivalent that can lead to the unsubstituted indole ring), followed by acid-catalyzed intramolecular cyclization and elimination of ammonia.[6][9]

Fischer_Indole_Synthesis Start Starting Materials: (2,3-difluorophenyl)hydrazine + Aldehyde/Ketone Hydrazone Formation of Phenylhydrazone Start->Hydrazone Acid Catalyst Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Cyclization Intramolecular Cyclization (Aminal formation) Rearrangement->Cyclization Elimination Elimination of NH₃ (Aromatization) Cyclization->Elimination Acid Catalyst Product This compound Elimination->Product

Figure 1: General workflow for the Fischer Indole Synthesis.

The following protocol is a representative example adapted from the general principles of the Fischer indole synthesis for preparing substituted indoles.[6][8][10]

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve (2,3-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add an appropriate aldehyde or ketone (e.g., pyruvic acid, 1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can often be monitored by TLC or observed as a precipitate.

Step 2: Cyclization to form the Indole

  • To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature and time depend on the specific substrates and catalyst used.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into a beaker of cold water.

  • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) until it reaches a pH of ~7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data and Reaction Parameters

Synthesizing substituted indoles via the Fischer method can have variable yields depending on the chosen conditions and the electronic nature of the substituents on the phenylhydrazine ring. Electron-withdrawing groups, such as fluorine, can sometimes hinder the reaction, requiring harsher conditions.[7]

Table 2: Typical Reaction Parameters for Fischer Indole Synthesis

ParameterConditionRationale / Notes
Starting Phenylhydrazine (2,3-difluorophenyl)hydrazinePrecursor for the 4,5-difluoro substitution pattern.
Carbonyl Source Pyruvic Acid / Acetaldehyde AcetalReacts with hydrazine to form the key hydrazone intermediate.
Catalyst H₂SO₄, Polyphosphoric Acid (PPA), ZnCl₂Brønsted or Lewis acids are required to catalyze the rearrangement and cyclization steps.[6][8]
Solvent Ethanol, Acetic Acid, Toluene, XyleneChoice depends on the reaction temperature and catalyst solubility.
Temperature 80 - 150 °CHigher temperatures are often needed to drive the[4][4]-sigmatropic rearrangement.
Reaction Time 2 - 12 hoursMonitored by TLC for completion.
Typical Yield 40 - 75%Yields can vary significantly based on the optimization of all parameters.

Alternative Synthetic Strategies

While the Fischer synthesis is the most common, other methods for creating substituted indoles exist and could potentially be adapted for this compound. These include:

  • Palladium-Catalyzed Buchwald Modification: This method involves the cross-coupling of aryl bromides with hydrazones, offering an alternative route to the key intermediate of the Fischer synthesis.[6][8]

  • Gassman Indole Synthesis: This one-pot reaction uses an aniline derivative to produce a 3-thioalkoxyindole, which can then be desulfurized. However, it may not be efficient for anilines with electron-withdrawing groups.[11]

The selection of a synthetic route depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Logic_Flow Goal Synthesize This compound Fischer Fischer Indole Synthesis Goal->Fischer Primary Route Buchwald Buchwald Modification Goal->Buchwald Alternative Gassman Gassman Synthesis Goal->Gassman Alternative Other Other Methods (e.g., Larock) Goal->Other Alternative Hydrazine Requires (2,3-difluorophenyl)hydrazine Fischer->Hydrazine Buchwald->Hydrazine Aniline Requires 2,3-difluoroaniline Gassman->Aniline

Figure 2: Decision logic for selecting a synthetic route.

Conclusion

This compound is a pivotal intermediate in chemical research, offering a gateway to novel pharmaceuticals and materials. Its synthesis is most reliably achieved through the classic Fischer indole synthesis, a robust method that can be adapted for this specific fluorinated analogue. Understanding the reaction mechanism and key parameters outlined in this guide is essential for researchers aiming to efficiently produce this valuable compound for applications in drug discovery and beyond.

References

An In-Depth Technical Guide to the Reactivity of the 4,5-Difluoro-1H-indole Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms into this privileged structure can profoundly influence its physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the reactivity of the 4,5-difluoro-1H-indole ring system, a building block of increasing importance in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3][4]

General Considerations: The Influence of Fluorine Substitution

The presence of two fluorine atoms on the benzene portion of the indole ring at positions 4 and 5 significantly modulates its electronic properties. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted indole. However, fluorine can also participate in resonance by donating a lone pair of electrons (+M effect), which can influence the regioselectivity of certain reactions. The interplay of these electronic effects governs the reactivity and functionalization of the this compound core.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of indole. For the this compound ring, the pyrrole ring remains the more electron-rich and thus more reactive site for electrophilic attack. The substitution is generally directed to the C3 position, as this preserves the aromaticity of the benzene ring in the intermediate.

Vilsmeier-Haack Formylation

Experimental Protocol: General Vilsmeier-Haack Formylation of Indoles

  • To a stirred solution of phosphorus oxychloride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, a solution of the indole (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at room temperature for a specified time, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and neutralized with an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, until a basic pH is achieved.

  • The precipitated product is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Note: The reactivity of the this compound may be lower than that of unsubstituted indole, potentially requiring longer reaction times or higher temperatures.

Logical Relationship for Vilsmeier-Haack Reaction

Vilsmeier_Haack Indole This compound Intermediate Iminium Salt Intermediate Indole->Intermediate Electrophilic Attack at C3 Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Intermediate Product 3-Formyl-4,5-difluoro-1H-indole Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of this compound.

Mannich Reaction

The Mannich reaction provides a route to 3-aminomethylindoles, which are valuable intermediates in the synthesis of various biologically active compounds.

Experimental Protocol: General Mannich Reaction of Indoles

  • A mixture of the indole (1.0 equivalent), a secondary amine (1.2 equivalents), and aqueous formaldehyde (1.2 equivalents) in a suitable solvent, such as ethanol or acetic acid, is prepared.

  • The reaction mixture is stirred at room temperature or heated to reflux for several hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.[5]

Note: The electron-withdrawing nature of the fluorine atoms may necessitate harsher reaction conditions compared to unsubstituted indole.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole ring. This reaction typically requires a Lewis acid catalyst.

Experimental Protocol: General Friedel-Crafts Acylation of Indoles

  • To a solution of the indole (1.0 equivalent) and an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane or carbon disulfide), a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride, 1.1-2.0 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature or heated as required, while monitoring by TLC.

  • Upon completion, the reaction is quenched by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography.

N-Functionalization

The nitrogen atom of the indole ring can be readily functionalized, which is often a necessary step to protect the N-H proton or to introduce specific functionalities.

N-Alkylation

N-alkylation can be achieved by treating the indole with a base followed by an alkyl halide.

Experimental Protocol: General N-Alkylation of Indoles

  • To a solution of the indole (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF) at 0 °C, a strong base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes, and then the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification is achieved by column chromatography.

Metallation and Cross-Coupling Reactions

Metallation of the indole ring, followed by reaction with an electrophile or a transition metal-catalyzed cross-coupling reaction, is a powerful strategy for C-C and C-heteroatom bond formation.

Lithiation

Direct lithiation of N-protected indoles typically occurs at the C2 position. The regioselectivity can be influenced by directing groups.

Experimental Workflow for C2 Lithiation and Functionalization

Lithiation_Workflow Start N-Protected This compound Lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 2-Lithio-N-protected- This compound Lithiation->Intermediate Quench Electrophilic Quench (e.g., R-X, CO2, etc.) Intermediate->Quench Product 2-Substituted-N-protected- This compound Quench->Product Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Kinase Kinase (e.g., RET, TRK) Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

References

Commercial Availability and Synthetic Strategies for 4,5-Difluoro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the indole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated indoles, including the 4,5-difluoro derivative, attractive building blocks for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a detailed, representative synthetic protocol based on the Fischer indole synthesis. Additionally, a general experimental workflow for evaluating its potential as a kinase inhibitor is presented.

Commercial Sourcing of this compound

This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of key suppliers and their product specifications.

SupplierBrandCAS NumberPurityPhysical FormAvailable Quantities
CymitQuimicaApollo Scientific247564-63-295%[1]Solid[1]100mg, 250mg, 1g, 5g[1]
Chem-ImpexChem-Impex247564-63-2≥95% (Assay)Off-white to yellow solidInquire
Fisher ScientificBLD Pharm247564-63-2InquireInquire100mg
Sobekbio BiosciencesSobekbio247564-63-298%Inquire100mg, 250mg, 1g, 5g, 10g

Note: Lead times and stock availability may vary. It is recommended to contact the suppliers directly for the most current information.

Synthetic Protocol: Fischer Indole Synthesis

Part 1: Preparation of 2,3-Difluorophenylhydrazine Hydrochloride (Hypothetical)

The synthesis of the crucial precursor, 2,3-difluorophenylhydrazine, can be adapted from established methods for preparing fluorinated phenylhydrazines.[2][3][4] This typically involves the diazotization of the corresponding aniline followed by reduction.

Materials:

  • 2,3-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: Dissolve 2,3-difluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Basify the reaction mixture with a concentrated NaOH solution to precipitate the free 2,3-difluorophenylhydrazine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To obtain the hydrochloride salt, dissolve the crude free base in an appropriate solvent and treat with a solution of HCl. The resulting precipitate can be collected by filtration and dried.

Part 2: Fischer Indole Synthesis of this compound

This part of the protocol outlines the cyclization reaction to form the indole ring.[1][5]

Materials:

  • 2,3-Difluorophenylhydrazine Hydrochloride

  • Glycolaldehyde dimethyl acetal (as an acetaldehyde equivalent)

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation and Cyclization: Combine 2,3-difluorophenylhydrazine hydrochloride and glycolaldehyde dimethyl acetal in a round-bottom flask.

  • Add the acid catalyst (e.g., polyphosphoric acid) to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-140 °C) and stir for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a stirred mixture of ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow: Kinase Inhibitor Screening

Indole-based molecules are frequently investigated as kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[6][7][8] A general workflow to assess the potential of this compound or its derivatives as kinase inhibitors is outlined below.

General Protocol for an In Vitro Kinase Assay (e.g., HTRF® Kinase Assay)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified kinase enzyme of interest

  • Biotinylated substrate peptide specific to the kinase

  • ATP (Adenosine triphosphate)

  • This compound (or derivative) as the test compound

  • Assay buffer

  • Detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in the assay buffer at the desired concentrations.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the microplate.

    • Add the kinase and the biotinylated substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).

    • Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for the formation of the detection complex.

  • Data Acquisition: Read the plate on a compatible microplate reader that can measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity by 50%).

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product 2_3_Difluoroaniline 2,3-Difluoroaniline Glycolaldehyde_acetal Glycolaldehyde Acetal Hydrazone_Formation Hydrazone Formation Glycolaldehyde_acetal->Hydrazone_Formation Diazotization Diazotization (NaNO2, HCl) Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Reduction Reduction (e.g., Na2SO3) Phenylhydrazine 2,3-Difluorophenylhydrazine Reduction->Phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazone_Formation->Hydrazone Cyclization Acid-Catalyzed Cyclization (PPA) Final_Product This compound Cyclization->Final_Product Diazonium_Salt->Reduction Phenylhydrazine->Hydrazone_Formation Hydrazone->Cyclization

Caption: Fischer Indole Synthesis Workflow for this compound.

G Compound_Prep Prepare Serial Dilution of This compound Reaction_Setup Add Compound, Kinase, and Substrate to Microplate Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP and Incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction (EDTA) Initiate_Reaction->Stop_Reaction Detection Add Detection Reagents (Antibody and Acceptor) Stop_Reaction->Detection Read_Plate Read TR-FRET Signal Detection->Read_Plate Data_Analysis Analyze Data and Determine IC50 Read_Plate->Data_Analysis End End: Results Data_Analysis->End

References

Methodological & Application

Synthesis of 4,5-Difluoro-1H-indole: A Detailed Protocol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Difluoro-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the indole scaffold can profoundly influence the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This application note provides a detailed protocol for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy

The synthesis of this compound can be effectively achieved through a multi-step process commencing from the commercially available 1,2-difluoro-3-nitrobenzene. The key transformations involve a Batcho-Leimgruber indole synthesis followed by a decarboxylation reaction. This approach offers a reliable and scalable route to the desired product.

Overall Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of (E)-1-(3,4-Difluoro-2-nitrophenyl)-N,N-dimethylethenamine

This step employs a condensation reaction to introduce the necessary carbon framework for the subsequent indole ring formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2-Difluoro-3-nitrobenzene159.0910.0 g62.9 mmol
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.1611.2 g94.3 mmol
Pyrrolidine71.126.7 g94.3 mmol
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a solution of 1,2-difluoro-3-nitrobenzene in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture at 90 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-1-(3,4-difluoro-2-nitrophenyl)-N,N-dimethylethenamine, which can be used in the next step without further purification.

Part 2: Synthesis of this compound-2-carboxylic acid

This step involves a reductive cyclization of the enamine intermediate to form the indole core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-1-(3,4-Difluoro-2-nitrophenyl)-N,N-dimethylethenamine214.18(from Part 1)~62.9 mmol
Iron powder55.8421.1 g378 mmol
Acetic acid60.05100 mL-

Procedure:

  • Suspend the crude (E)-1-(3,4-difluoro-2-nitrophenyl)-N,N-dimethylethenamine in acetic acid.

  • Add iron powder portion-wise to the suspension while maintaining the temperature below 60 °C with external cooling.

  • After the addition is complete, heat the mixture at 100 °C for 2 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound-2-carboxylic acid.

Part 3: Synthesis of this compound

The final step is the decarboxylation of the indole-2-carboxylic acid to yield the target product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound-2-carboxylic acid197.13(from Part 2)-
Quinoline129.1650 mL-
Copper powder63.55Catalytic amount-

Procedure:

  • Suspend this compound-2-carboxylic acid in quinoline.

  • Add a catalytic amount of copper powder.

  • Heat the mixture to 200-210 °C and maintain this temperature until the evolution of carbon dioxide ceases.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into an excess of cold 2M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
(E)-1-(3,4-Difluoro-2-nitrophenyl)-N,N-dimethylethenamineC10H10F2N2O2214.18~90 (crude)
This compound-2-carboxylic acidC9H5F2NO2197.1370-80
This compoundC8H5F2N153.1360-70

Visualization of the Synthetic Workflow

Synthesis_Workflow A 1,2-Difluoro-3-nitrobenzene B (E)-1-(3,4-Difluoro-2-nitrophenyl)- N,N-dimethylethenamine A->B DMF-DMA, Pyrrolidine, DMF, 90°C C This compound-2-carboxylic acid B->C Fe, Acetic Acid, 100°C D This compound C->D Quinoline, Cu, 200-210°C

Caption: Synthetic pathway for this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization depending on the specific laboratory setup and the purity of the reagents.

Applications of 4,5-Difluoro-1H-indole in Medicinal Chemistry: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Fluorination of this privileged scaffold is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. While various fluorinated indoles have been explored, 4,5-difluoro-1H-indole presents a unique substitution pattern with the potential to impart distinct electronic and conformational properties to bioactive molecules. Although specific drugs containing the this compound moiety are not yet prevalent in publicly available literature, its role as a versatile building block in the synthesis of potential therapeutic agents, particularly in oncology and neurology, is of significant interest to the drug discovery community.

These application notes provide a practical overview of the potential uses of this compound in medicinal chemistry, including hypothetical applications in kinase inhibition, representative experimental protocols, and visualizations of relevant biological pathways and workflows.

Hypothetical Application: this compound in Kinase Inhibition

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The indole nucleus is a common scaffold in many kinase inhibitors, often mimicking the hinge-binding motif of ATP. The introduction of fluorine atoms at the 4 and 5 positions of the indole ring can modulate the electron density of the aromatic system and introduce favorable interactions with the kinase active site.

Here, we present a hypothetical series of compounds derived from this compound as inhibitors of a generic tyrosine kinase (TK).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of this compound derivatives evaluated for their inhibitory activity against a target tyrosine kinase and their anti-proliferative effects on a cancer cell line.

Compound IDR GroupTK Inhibition IC50 (nM)Cell Proliferation IC50 (µM)
DFI-001 H>10,000>50
DFI-002 3-pyridyl1502.5
DFI-003 4-aminophenyl751.2
DFI-004 4-(methylsulfonyl)phenyl250.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating a potential structure-activity relationship (SAR) for derivatives of this compound.

Experimental Protocols

Synthesis of a Representative this compound Derivative (DFI-004)

This protocol describes a representative synthesis of a hypothetical kinase inhibitor, DFI-004, using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 4-(Methylsulfonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Bromination of this compound: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 3-bromo-4,5-difluoro-1H-indole.

  • Suzuki-Miyaura Coupling: In a flame-dried round-bottom flask, combine 3-bromo-4,5-difluoro-1H-indole (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). Evacuate and backfill the flask with argon. Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq). Add degassed 1,4-dioxane and water (4:1 v/v). Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, DFI-004.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human tyrosine kinase

  • ATP

  • Peptide substrate

  • Kinase assay buffer

  • Test compound (DFI-004) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (DFI-004) in kinase assay buffer.

  • In a 384-well plate, add the kinase enzyme to each well.

  • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Generic Kinase Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for indole-based inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds and activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Promotes Inhibitor This compound Derivative (e.g., DFI-004) Inhibitor->RTK Inhibits (ATP-competitive)

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway and the point of inhibition.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of a novel compound derived from this compound.

G Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for drug discovery.

Conclusion

This compound is a promising, albeit currently under-explored, building block for medicinal chemistry. The unique electronic properties conferred by the difluoro substitution pattern make it an attractive starting material for the synthesis of novel bioactive compounds. While concrete examples in late-stage drug development are scarce in the public domain, the principles of indole-based drug design, particularly in the realm of kinase inhibition, provide a solid foundation for its future applications. The provided hypothetical examples, protocols, and diagrams serve as a guide for researchers looking to incorporate this versatile scaffold into their drug discovery programs.

References

Using 4,5-difluoro-1H-indole as a synthetic building block in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-1H-indole is a versatile fluorinated heterocyclic building block that has garnered significant interest in medicinal chemistry. The introduction of fluorine atoms onto the indole scaffold can profoundly influence the physicochemical and biological properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. These characteristics make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise as potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy. The unique electronic properties imparted by the fluorine atoms can lead to enhanced binding interactions with the kinase active site. Furthermore, the indole scaffold itself is a well-established pharmacophore in the development of neuroprotective agents, and fluorination at the 4 and 5 positions can modulate the activity of these compounds.

Anticancer Applications:

The this compound moiety has been incorporated into molecules designed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. One notable example is the synthesis of indole-2-carboxamides as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Neuroprotective Applications:

Indole derivatives are being investigated for their potential to combat neurodegenerative diseases like Alzheimer's disease. The this compound scaffold can be used to synthesize compounds with neuroprotective properties, such as inhibitors of enzymes implicated in the progression of these disorders.

Experimental Protocols

Synthesis of this compound-2-carboxylic acid

A key intermediate for the synthesis of various bioactive indole derivatives is this compound-2-carboxylic acid.

Reaction Scheme:

G reactant This compound product Ethyl this compound-2-carboxylate reactant->product 1. Acylation reagent Ethyl oxalyl chloride, AlCl3, Nitroethane product2 This compound-2-carboxylic acid product->product2 2. Hydrolysis (NaOH, H2O/EtOH)

Caption: General synthesis of this compound-2-carboxylic acid.

Materials:

  • This compound

  • Ethyl oxalyl chloride

  • Aluminum chloride (AlCl3)

  • Nitroethane

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Acylation: To a solution of this compound in nitroethane, add aluminum chloride portion-wise at 0 °C. Stir the mixture for 15 minutes, then add ethyl oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude ethyl this compound-2-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux for 2 hours.

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated HCl to precipitate the product. Filter the solid, wash with water, and dry to afford this compound-2-carboxylic acid.

Synthesis of a this compound-2-carboxamide Derivative

This protocol describes the amide coupling of this compound-2-carboxylic acid with an amine, a common step in the synthesis of bioactive molecules.

Reaction Scheme:

G reactant1 This compound-2-carboxylic acid product 4,5-Difluoro-N-(2-morpholinoethyl)-1H-indole-2-carboxamide reactant1->product reactant2 Amine (e.g., 4-(2-aminoethyl)morpholine) reactant2->product reagents HATU, DIPEA, DMF reagents->product Amide Coupling

Caption: Amide coupling to form a this compound-2-carboxamide.

Materials:

  • This compound-2-carboxylic acid

  • 4-(2-aminoethyl)morpholine (or other desired amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of this compound-2-carboxylic acid in DMF, add HATU and DIPEA. Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the desired amine (e.g., 4-(2-aminoethyl)morpholine) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound-2-carboxamide derivative.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative compounds derived from fluorinated indoles.

Compound IDTarget(s)IC50 / GI50 (µM)Cancer Cell Line(s)Citation
Indole-2-carboxamide 5d EGFR0.089A-549, Panc-1[2]
Indole-2-carboxamide 5e EGFR0.093A-549, Panc-1[2]
Indole-2-carboxamide 5j EGFR0.098A-549, Panc-1[2]
Indole-2-carboxamide Va EGFR, BRAFV600E0.071 (EGFR), 0.077 (BRAFV600E)Not specified[3][4]
Indole-2-carboxamide Ve EGFR, BRAFV600ENot specified (EGFR), 0.081 (BRAFV600E)Not specified[3][4]
Indole-2-carboxamide Vf EGFR, BRAFV600ENot specified (EGFR), 0.107 (BRAFV600E)Not specified[3][4]
Indole-2-carboxamide Vg EGFR, BRAFV600ENot specified (EGFR), 0.099 (BRAFV600E)Not specified[3][4]
Indole-2-carboxamide Vh EGFR, BRAFV600ENot specified (EGFR), 0.092 (BRAFV600E)Not specified[3][4]
Compound 3g Tubulin Polymerization2.94 (MCF-7), 1.61 (MDA-MB-231), 6.30 (A549), 6.10 (HeLa), 0.57 (A375), 1.69 (B16-F10)MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10[5][6]
Compound 5f Not specified13.2 (MCF-7), 8.2 (MDA-MB-468)MCF-7, MDA-MB-468[7]
Compound 4o, 4p, 4q c-Src Kinase70-77% inhibition at 50 µMSK-OV-3, HT-29[1]
Compound 4d, 4l c-Src Kinase50.6 (4d), 58.3 (4l)Not specified[1]

Signaling Pathway and Experimental Workflow Diagrams

EGFR/CDK2 Dual Inhibition Signaling Pathway

Derivatives of this compound have been investigated as dual inhibitors of EGFR and CDK2, key regulators of cell cycle and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK2 CDK2/ Cyclin E G1_S_transition G1/S Phase Transition CDK2->G1_S_transition Ligand Growth Factor Ligand->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->CDK2 Inhibition

Caption: EGFR and CDK2 signaling pathways and points of inhibition.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

G Start This compound Step1 Synthesis of This compound-2-carboxylic acid Start->Step1 Step2 Amide Coupling with Diverse Amines Step1->Step2 Step3 Purification & Characterization (Chromatography, NMR, MS) Step2->Step3 Step4 In vitro Biological Screening (e.g., Kinase Assays, Cytotoxicity) Step3->Step4 Step5 Lead Compound Identification Step4->Step5 Step6 Structure-Activity Relationship (SAR) Studies Step5->Step6 Step7 Lead Optimization Step6->Step7 Step7->Step2 Iterative Synthesis End Preclinical Candidate Step7->End

Caption: Workflow for drug discovery using this compound.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique properties make it an ideal starting point for the synthesis of novel kinase inhibitors and neuroprotective agents. The provided protocols and data serve as a foundation for researchers to explore the potential of this scaffold in developing next-generation therapeutics. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for N-functionalization of the 4,5-difluoro-1H-indole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of the 4,5-difluoro-1H-indole core, a key scaffold in medicinal chemistry. The introduction of substituents at the indole nitrogen can significantly modulate the pharmacological properties of the resulting molecules. The methods described herein cover N-alkylation, N-arylation, and N-acylation, providing a comprehensive guide for the synthesis of diverse N-functionalized this compound derivatives.

N-Alkylation of this compound

N-alkylation is a fundamental transformation for introducing alkyl groups onto the indole nitrogen. The most common method involves the deprotonation of the indole N-H with a strong base, followed by reaction with an alkylating agent.

Experimental Protocol: N-Benzylation

This protocol describes the N-benzylation of this compound using sodium hydride and benzyl bromide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, until hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation: N-Alkylation
EntryAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideNaHDMFRT12~90 (estimated)
2Ethyl iodideK₂CO₃AcetoneReflux8~85 (estimated)
3Methyl iodideNaHTHFRT6~92 (estimated)

Note: Yields are estimated based on general procedures for indole N-alkylation and may require optimization for the this compound core.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow A Dissolve this compound in anhydrous solvent (DMF/THF) B Cool to 0 °C A->B Inert atmosphere C Add NaH (1.1-1.2 eq) portion-wise B->C D Stir at 0 °C for 30-60 min C->D H2 evolution E Add alkyl halide (1.1 eq) dropwise D->E F Warm to RT, stir for 2-24 h E->F G Quench with sat. aq. NH4Cl F->G Reaction monitoring (TLC) H Work-up and Purification G->H I N-alkylated product H->I

Caption: General workflow for the N-alkylation of this compound.

N-Arylation of this compound

N-arylation introduces an aryl group onto the indole nitrogen, a key modification in the synthesis of many biologically active compounds. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. For N-arylation of indoles, this typically involves reacting the indole with an aryl iodide or bromide in the presence of a copper catalyst and a base at elevated temperatures.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.[1][2]

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₃PO₄ (2.0 eq).

  • Addition of Reactants: Add this compound (1.0 eq) and the aryl iodide (1.2 eq).

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

  • Reaction: Heat the reaction mixture at 110-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[3][4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.[3][4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq) to a dry reaction vessel.

  • Addition of Reactants: Add this compound (1.0 eq) and the aryl bromide (1.1-1.5 eq).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the mixture at 80-120 °C for 4-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: N-Arylation
EntryMethodAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1UllmannIodobenzeneCuI/1,10-PhenanthrolineK₃PO₄Dioxane11024~70 (estimated)
2Buchwald-Hartwig4-BromotoluenePd₂(dba)₃/XantphosCs₂CO₃Toluene10018~85 (estimated)
3Buchwald-Hartwig4-ChlorobenzonitrilePd(OAc)₂/DavePhosK₃PO₄Dioxane12024~75 (estimated)

Note: Yields are estimated based on general procedures for indole N-arylation and may require optimization for the this compound core.

Signaling Pathway: Catalytic Cycles for N-Arylation

N_Arylation_Cycles cluster_0 Ullmann Condensation cluster_1 Buchwald-Hartwig Amination A Cu(I)X B Indole-Cu(I) A->B + Indole - HX C Cu(III) intermediate B->C + ArX (Oxidative Addition) C->A D N-Arylindole C->D Reductive Elimination E Pd(0)L_n F Ar-Pd(II)(X)L_n E->F + ArX (Oxidative Addition) G Ar-Pd(II)(Indole)L_n F->G + Indole - HX G->E H N-Arylindole G->H Reductive Elimination

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation reactions.

N-Acylation of this compound

N-acylation introduces an acyl group to the indole nitrogen, often serving as a protecting group or as a key structural motif in biologically active molecules. This can be achieved using various acylating agents such as acyl chlorides or anhydrides, often under basic conditions or with microwave assistance.

Experimental Protocol: N-Acetylation

This protocol outlines the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (as base and/or solvent)

  • Dichloromethane (DCM, as solvent, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in pyridine or DCM.

  • Acylation: Add acetic anhydride (1.2-1.5 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Quenching: Slowly add water to quench the excess acetic anhydride.

  • Extraction: Extract the mixture with DCM or ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Microwave-Assisted N-Acylation

Microwave irradiation can significantly accelerate N-acylation reactions, often leading to higher yields and shorter reaction times.

Experimental Protocol: Microwave-Assisted N-Acylation

This protocol describes a general procedure for the microwave-assisted N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., benzoyl chloride)

  • Base (e.g., K₂CO₃ or pyridine)

  • Solvent (e.g., DMF, Acetonitrile, or solvent-free)

  • Microwave reactor vials

Procedure:

  • Preparation: In a microwave reactor vial, combine this compound (1.0 eq), the acylating agent (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Solvent: Add a minimal amount of solvent if not performing the reaction neat.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for 5-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and water.

  • Extraction and Purification: Follow standard extraction, washing, drying, and purification procedures as described in the conventional method.

Data Presentation: N-Acylation
EntryAcylating AgentMethodBaseSolventTemp. (°C)TimeYield (%)
1Acetic anhydrideConventionalPyridinePyridineRT2 h~95 (estimated)
2Benzoyl chlorideMicrowaveK₂CO₃DMF12015 min~90 (estimated)

Note: Yields are estimated based on general procedures for indole N-acylation and may require optimization for the this compound core.

Logical Relationship: Conventional vs. Microwave-Assisted Acylation

Acylation_Comparison cluster_0 Conventional Heating cluster_1 Microwave Irradiation A Longer reaction times (hours) B Lower temperatures (RT to reflux) C Potential for side reactions D Shorter reaction times (minutes) E Higher temperatures (controlled) F Often higher yields and cleaner reactions Acylation N-Acylation Reaction Acylation->A Acylation->B Acylation->C Acylation->D Acylation->E Acylation->F

Caption: Comparison of conventional and microwave-assisted N-acylation methods.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 4,5-Difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Difluoro-1H-indole is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of two fluorine atoms on the benzene ring can significantly modulate the physicochemical properties of indole derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indole scaffold, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] These reactions provide a powerful platform for synthesizing diverse libraries of novel this compound derivatives for biological screening.

This document provides detailed application notes and generalized experimental protocols for key palladium-catalyzed cross-coupling reactions involving halogenated or C-H activated derivatives of this compound. The protocols are based on established methodologies for similar fluorinated and nitrogen-containing heterocycles and are intended to serve as a starting point for reaction optimization.[3][4]

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps include oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][5]

Palladium Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_ox R-Pd(II)L_n-X (Oxidative Addition Complex) pd0->pd2_ox label_oa Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans label_tm Transmetalation / Migratory Insertion pd2_trans->pd0   product R-R' (Coupled Product) pd2_trans->product label_re Reductive Elimination label_reagents R-X label_reagents->pd2_ox R-X label_coupling_partner R'-[M] label_coupling_partner->pd2_ox R'-[M]

General Palladium Cross-Coupling Catalytic Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (e.g., boronic acid or ester) with a halide or triflate.[6][7] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[2] For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents, typically at a halogenated position (e.g., C3, C7).

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterTypical ConditionsNotes
Indole Substrate 3-, 7-Bromo-, or 7-Iodo-4,5-difluoro-1H-indoleIodo-indoles are generally more reactive than bromo-indoles.
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 equiv)Stable and commercially available.
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or SPhos Pd G3 (1-3 mol%)Modern precatalysts like SPhos Pd G3 often show high activity for N-heterocycles.[4]
Ligand dppf, SPhos (if not using a precatalyst)Ligand choice is critical for reaction efficiency.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv)The choice of base can significantly impact yield.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFDegassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.
Yield Range 60-95% (substrate dependent)Yields are generalized from similar indole systems.[4][6]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of a hypothetical 7-iodo-4,5-difluoro-1H-indole with an arylboronic acid.

G start Start reagents Combine Indole, Boronic Acid, Catalyst, and Base in a flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents Add degassed 1,4-Dioxane and Water inert->solvents heat Heat reaction mixture (e.g., 100 °C, 12-24h) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, dilute with EtOAc, wash with water and brine monitor->workup Complete dry Dry organic layer (e.g., Na₂SO₄), filter workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify product Final Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow.

Methodology:

  • To a flame-dried reaction vessel, add 7-iodo-4,5-difluoro-1H-indole (1.0 equiv), the arylboronic acid (1.5 equiv), SPhos Pd G3 precatalyst (2 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv).[4]

  • Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Through the septum, add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aryl-4,5-difluoro-1H-indole.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[8] Copper-free versions have also been developed.[9][10] It is particularly useful for synthesizing alkyne-substituted indoles, which are versatile intermediates for further transformations or as core structures in materials science and medicinal chemistry.[11]

Data Presentation: Sonogashira Coupling Conditions
ParameterTypical ConditionsNotes
Indole Substrate 3-, 7-Bromo-, or 7-Iodo-4,5-difluoro-1H-indoleAryl iodides are most reactive, followed by bromides.[8]
Coupling Partner Terminal Alkyne (1.2-1.5 equiv)A wide range of functional groups on the alkyne are tolerated.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Air-stable precatalysts are also available for room-temperature couplings.[9]
Copper Co-catalyst Copper(I) Iodide (CuI) (3-10 mol%)Essential for the classical Sonogashira mechanism.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both a base and often as the solvent.
Solvent THF, DMF, or neat amine baseRigorously deoxygenated solvents are required.
Temperature Room Temperature to 80 °CMild conditions are a key advantage of this reaction.[8]
Yield Range 70-98% (substrate dependent)High yields are common for this efficient coupling.[11][12]
Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of a hypothetical 7-bromo-4,5-difluoro-1H-indole with a terminal alkyne.

G start Start reagents Combine Indole, PdCl₂(PPh₃)₂, and CuI in a Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents Add degassed THF and Et₃N via syringe inert->solvents alkyne Add Terminal Alkyne dropwise solvents->alkyne stir Stir at RT or heat (e.g., 60 °C, 6-18h) alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete concentrate Remove solvent under reduced pressure monitor->concentrate Complete workup Dissolve in EtOAc, wash with aq. NH₄Cl and brine concentrate->workup dry Dry organic layer (e.g., Na₂SO₄), filter workup->dry purify Purify by flash column chromatography dry->purify product Final Product purify->product

Sonogashira Coupling Experimental Workflow.

Methodology:

  • To a flame-dried Schlenk flask, add 7-bromo-4,5-difluoro-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).[3]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine (Et₃N) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture.

  • Stir the reaction at room temperature or heat to 60 °C for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 7-alkynyl-4,5-difluoro-1H-indole.

Heck Coupling

The Mizoroki-Heck reaction creates a C-C bond between an aryl halide and an alkene, typically leading to a substituted alkene product.[13] This reaction is a powerful tool for the vinylation of the this compound core, providing access to precursors for polymerization or further functionalization. Aqueous conditions have been developed to make the reaction more environmentally friendly.[13]

Data Presentation: Heck Coupling Conditions
ParameterTypical ConditionsNotes
Indole Substrate 3-, 7-Bromo-, or 7-Iodo-4,5-difluoro-1H-indoleAryl iodides and bromides are common substrates.
Coupling Partner Alkene (e.g., acrylate, styrene) (1.5-2.0 equiv)Electron-deficient alkenes often react more readily.
Palladium Catalyst Pd(OAc)₂ (5 mol%), Na₂PdCl₄ (5 mol%)Simple palladium salts are often effective.
Ligand P(o-tol)₃, PPh₃, or specialized phosphines (e.g., ˢSPhos)Ligand choice can influence regioselectivity and efficiency.[13]
Base Et₃N, Na₂CO₃, KOAc (2.0-4.0 equiv)An inorganic or organic base is required.
Solvent DMF, Acetonitrile (CH₃CN), or CH₃CN/H₂OHigh-boiling polar aprotic solvents are common.
Temperature 80-140 °CHigher temperatures are often necessary for less reactive substrates.[3]
Yield Range 50-90% (substrate dependent)Yields can vary based on the alkene and indole substrates.[13]
Experimental Protocol: Heck Coupling

This protocol describes the coupling of a hypothetical 7-bromo-4,5-difluoro-1H-indole with an acrylate.

G start Start reagents Combine Indole, Pd(OAc)₂, and Ligand in a sealed tube start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents Add DMF, Alkene, and Et₃N via syringe inert->solvents heat Seal tube and heat (e.g., 120 °C, 18-36h) solvents->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Cool, dilute with water, extract with EtOAc monitor->workup Complete wash Combine organic extracts, wash with brine workup->wash dry Dry organic layer (e.g., MgSO₄), filter wash->dry concentrate Remove solvent in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify product Final Product purify->product G start Start glovebox In a glovebox, combine Indole, Pd₂(dba)₃, Ligand, and Base start->glovebox solvents Add anhydrous Toluene and the Amine glovebox->solvents heat Seal vessel and heat (e.g., 100 °C, 4-24h) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, filter through Celite, rinse with EtOAc monitor->workup Complete concentrate Concentrate the filtrate under reduced pressure workup->concentrate purify Purify by flash column chromatography concentrate->purify product Final Product purify->product

References

Application Notes and Protocols: Synthesis and Evaluation of 4,5-Difluoro-1H-indole Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] In anticancer research, indole derivatives have emerged as potent agents that can modulate various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.[1][3] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This document provides detailed protocols for the synthesis of 4,5-difluoro-1H-indole derivatives, a promising class of compounds for anticancer drug discovery. It also includes methodologies for evaluating their cytotoxic effects using standard cell-based assays and presents representative data on their activity. Furthermore, it explores the potential mechanism of action by visualizing the inhibition of critical cancer-related signaling pathways.

Synthesis of this compound Derivatives

A versatile and widely used method for the synthesis of substituted indoles is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][6]

Protocol: Fischer Synthesis of 2-methyl-4,5-difluoro-1H-indole

This protocol describes a representative synthesis starting from (3,4-difluorophenyl)hydrazine and acetone.

Materials and Reagents:

  • (3,4-Difluorophenyl)hydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the ethanol under reduced pressure to obtain the crude phenylhydrazone.

  • Indolization (Cyclization):

    • To the crude phenylhydrazone, add a mixture of ethanol and concentrated sulfuric acid (e.g., 10:1 v/v) cautiously at 0 °C.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.[5]

    • After cooling to room temperature, carefully pour the reaction mixture into ice-cold water.

  • Work-up and Purification:

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-methyl-4,5-difluoro-1H-indole.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization cluster_2 Step 3: Work-up & Purification start Dissolve (3,4-difluorophenyl)hydrazine HCl in Ethanol add_ketone Add Acetone start->add_ketone stir Stir at Room Temperature (2-3h) add_ketone->stir concentrate1 Concentrate under Reduced Pressure stir->concentrate1 add_acid Add H₂SO₄/Ethanol at 0°C to Crude Hydrazone concentrate1->add_acid Crude Phenylhydrazone reflux Reflux for 4-6h add_acid->reflux quench Pour into Ice-Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate2 Concentrate under Reduced Pressure wash_dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify final_product Pure 2-methyl-4,5-difluoro-1H-indole purify->final_product

Caption: Fischer indole synthesis workflow.

Data Presentation: Anticancer Activity

The cytotoxic activity of novel compounds is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The table below summarizes representative IC₅₀ values for several fluorinated indole derivatives against various human cancer cell lines.

Note: Data for direct this compound derivatives are limited in publicly accessible literature. The following data for closely related fluorinated indoles are presented to illustrate the potential anticancer activity of this compound class.

Compound IDStructure / NameCell Line (Cancer Type)IC₅₀ (µM)Reference
1 4-Fluoro-1-methyl-1H-indol-5-olA549 (Lung)15.2 ± 1.3[7]
MCF-7 (Breast)11.8 ± 0.9[7]
HeLa (Cervical)18.5 ± 1.7[7]
HepG2 (Liver)22.4 ± 2.1[7]
2 N-(3,5-Difluorophenyl)-5-fluoro-1H-indole-2-carboxamideA549 (Lung)18.44[8]
Calu-3 (Lung)19.0[8]
3 Indole-vinyl sulfone derivative 9 HeLa (Cervical)0.019 ± 0.003[3]
A549 (Lung)0.021 ± 0.005[3]
MCF-7 (Breast)0.025 ± 0.002[3]

Experimental Protocols: Biological Evaluation

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test Compound (this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is >95% using a method like Trypan Blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for another 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value.

G start Seed cells in 96-well plate incubate1 Incubate for 24h (Attachment) start->incubate1 treat Treat with serial dilutions of Indole Derivative incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Remove medium, add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC₅₀ Value read->analyze G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole This compound Derivative Indole->PI3K Indole->Akt Indole->mTOR

References

Application Note: High-Purity Purification of 4,5-Difluoro-1H-indole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 4,5-difluoro-1H-indole, a key building block in medicinal chemistry, utilizing normal-phase flash column chromatography. The introduction of fluorine atoms into the indole scaffold can significantly alter the physicochemical and pharmacological properties of molecules, making high-purity intermediates essential for successful drug discovery and development programs.

Introduction

This compound is a valuable synthetic intermediate used in the preparation of a variety of biologically active compounds. The presence of two fluorine atoms on the benzene ring of the indole core can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. Syntheses of this intermediate can often result in a mixture of the desired product along with starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. Flash column chromatography using silica gel is a rapid and efficient method for the purification of moderately non-polar compounds like this compound.

Principle of Separation

Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase. Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds are retained more strongly and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of compounds with varying polarities can be achieved. For this compound, with a calculated XLogP3 of 2.2, a solvent system of hexane and ethyl acetate provides an excellent polarity range for effective purification on a silica gel column.[1]

Data Presentation

The following table summarizes the key parameters and expected outcomes for the purification of this compound by flash column chromatography.

ParameterValue/DescriptionRationale/Reference
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for normal-phase chromatography of indole derivatives.[2][3]
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system for indole purification.[2][3]
TLC Analysis 10% Ethyl Acetate in Hexane (v/v)To achieve a target Rf value of approximately 0.3 for optimal column separation.[4]
Column Dimensions Dependent on sample quantity (e.g., 40g silica for 1g crude)Standard practice for flash chromatography.
Sample Loading Dry loadingRecommended for improved resolution and to prevent precipitation at the column head.
Elution Profile Gradient: 0-20% Ethyl Acetate in HexaneA gradual increase in polarity allows for the separation of closely eluting impurities.[2][3]
Detection UV light at 254 nmIndole derivatives are typically UV-active.[5]
Expected Purity >98%Based on analogous purifications of fluorinated indole derivatives.[3]
Expected Yield 80-95%Dependent on the purity of the crude material.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel coated with F254 indicator)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude this compound in a few drops of ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a 10% ethyl acetate in hexane (v/v) mobile phase.

    • Visualize the plate under UV light (254 nm).

    • The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on the column.[4] Adjust the solvent system if necessary.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a well-packed, bubble-free bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of hexane through the packed silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (e.g., 2-3 g) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 0-5% Ethyl Acetate in Hexane (2 column volumes)

      • 5-10% Ethyl Acetate in Hexane (5 column volumes)

      • 10-20% Ethyl Acetate in Hexane (5 column volumes)

    • Collect fractions of a suitable volume (e.g., 20 mL) throughout the elution process.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using the same solvent system as in the initial analysis.

    • Identify the fractions containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

    • Dry the product under high vacuum to remove any residual solvent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product TLC_Analysis TLC Analysis (Determine Rf) Column_Packing Column Packing (Silica Gel Slurry in Hexane) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry Loading) Column_Packing->Sample_Loading Elution Gradient Elution (Hexane/EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

References

Large-Scale Synthesis of 4,5-Difluoro-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 4,5-difluoro-1H-indole, a key building block in the development of pharmaceuticals and advanced materials. Two primary synthetic routes, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis, are presented with a focus on scalability, safety, and yield optimization. This guide includes detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in the efficient and safe production of this important heterocyclic compound.

Introduction

This compound is a fluorinated indole derivative that serves as a versatile intermediate in organic synthesis. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. The indole core is a privileged structure in medicinal chemistry, and its fluorinated analogues are of increasing interest for the development of drugs targeting a range of diseases.

The large-scale synthesis of this compound presents several challenges, including the regioselective introduction of the fluorine atoms and the efficient construction of the indole ring system under conditions suitable for industrial production. This document outlines two robust and scalable synthetic strategies to address these challenges.

Synthetic Routes

Two principal synthetic pathways are detailed for the large-scale production of this compound:

  • Route 1: Leimgruber-Batcho Indole Synthesis: This method is a popular choice for industrial applications due to its high yields and use of readily available starting materials.[1] It involves the condensation of an o-nitrotoluene derivative with a formamide acetal, followed by reductive cyclization.[1]

  • Route 2: Fischer Indole Synthesis: A classic and widely used method for indole synthesis, this route involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2]

Route 1: Leimgruber-Batcho Indole Synthesis

This synthetic approach commences with the commercially available 1,2-difluorobenzene and proceeds through the key intermediate, 2,3-difluoro-6-nitrotoluene.

Logical Workflow for Leimgruber-Batcho Synthesis:

Leimgruber-Batcho Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Methylation cluster_2 Step 3: Enamine Formation cluster_3 Step 4: Reductive Cyclization A 1,2-Difluorobenzene B 2,3-Difluoronitrobenzene A->B HNO₃ / H₂SO₄ C 2,3-Difluoro-6-nitrophenol B->C 1. Base 2. Methylating Agent D 2,3-Difluoro-6-nitrotoluene C->D Reduction E (E)-1-(2,3-Difluoro-6-nitrophenyl)-N,N-dimethylethen-1-amine D->E DMF-DMA F This compound E->F H₂, Pd/C

Caption: Leimgruber-Batcho synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 2,3-Difluoro-6-nitrotoluene

  • Protocol 1.1: Nitration of 1,2-difluorobenzene. In a suitable reactor, carefully add a nitrating mixture of nitric acid and sulfuric acid to 1,2-difluorobenzene while maintaining a low temperature. The reaction is exothermic and requires strict temperature control. After the addition is complete, the mixture is stirred until the reaction is complete (monitored by TLC or GC). The product, a mixture of nitrated isomers, is then isolated by aqueous workup.

  • Protocol 1.2: Separation of Isomers. The desired 2,3-difluoronitrobenzene is separated from other isomers by fractional distillation under reduced pressure.

  • Protocol 1.3: Introduction of the Methyl Group. A common method to introduce the methyl group at the ortho position to the nitro group is not straightforward. A more viable approach starts from 2,3,4-trifluoronitrobenzene, which can be selectively reacted with an alkali metal hydroxide to yield 2,3-difluoro-6-nitrophenol.[3] This phenol can then be converted to the corresponding methyl ether, which is subsequently reduced to 2,3-difluoro-6-nitrotoluene.

Step 2: Synthesis of (E)-1-(2,3-Difluoro-6-nitrophenyl)-N,N-dimethylethen-1-amine

  • Protocol 2.1: Enamine Formation. To a solution of 2,3-difluoro-6-nitrotoluene in an appropriate solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to reflux to drive the condensation reaction. The progress of the reaction is monitored by TLC or GC until the starting material is consumed. The resulting enamine is typically a colored solid and can be isolated by filtration or used directly in the next step.

Step 3: Synthesis of this compound

  • Protocol 3.1: Reductive Cyclization. The crude enamine from the previous step is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The reaction is typically carried out at elevated pressure and temperature. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data Summary (Leimgruber-Batcho Route):

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1a1,2-DifluorobenzeneHNO₃, H₂SO₄-0-102-485-95 (mixture)-
1bIsomer Mixture--Varies-->98 (desired isomer)
22,3-Difluoro-6-nitrotolueneDMF-DMADMF120-1406-1280-90>95
3Enamine IntermediateH₂, 10% Pd/CMethanol50-704-875-85>99
Route 2: Fischer Indole Synthesis

This classic route utilizes 3,4-difluorophenylhydrazine as the key starting material, which is then condensed with a suitable carbonyl compound.

Logical Workflow for Fischer Indole Synthesis:

Fischer Indole Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation & Cyclization A 3,4-Difluoroaniline B 3,4-Difluorobenzenediazonium Chloride A->B NaNO₂, HCl C 3,4-Difluorophenylhydrazine B->C SnCl₂ or Na₂SO₃ E This compound C->E Acid catalyst (e.g., H₂SO₄, PPA) D Acetaldehyde or equivalent D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-difluoro-1H-indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and versatile methods for the synthesis of this compound and its derivatives are the Fischer Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and the Gassman Indole Synthesis. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Q2: My Fischer Indole Synthesis of this compound is giving a low yield. What are the likely causes?

A2: Low yields in the Fischer indole synthesis are a common issue. Several factors can contribute to this problem, including:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) are critical for the cyclization step.[1]

  • Inappropriate Reaction Temperature: The reaction is highly sensitive to temperature. Both insufficient and excessive heat can lead to side reactions or decomposition of starting materials and products.[1]

  • Poor Quality of Starting Materials: Impurities in the (2,3-difluorophenyl)hydrazine or the ketone/aldehyde can lead to unwanted side reactions and inhibit the catalyst.

  • N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the N-N bond, which leads to the formation of byproducts such as (2,3-difluoro)aniline.[1]

Q3: Are there alternative methods to the Fischer Indole Synthesis for preparing this compound that might offer better yields?

A3: Yes, the Leimgruber-Batcho and Gassman indole syntheses are viable alternatives. The Leimgruber-Batcho synthesis, starting from an o-nitrotoluene derivative, often provides high yields under mild conditions. The Gassman synthesis is a one-pot reaction that can be effective for producing substituted indoles. For instance, the Gassman synthesis has been used to prepare the closely related 4,5-difluoro-2-methylindole.

Q4: I am observing multiple spots on my TLC during the purification of this compound. What could be the cause?

A4: The presence of multiple spots on a TLC plate can indicate several issues:

  • Formation of Regioisomers: If an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of an undesired regioisomer can occur.[1]

  • Side Reactions: Harsh reaction conditions, such as high temperatures or strong acids, can lead to various side reactions and the formation of byproducts.

  • Decomposition: The indole product may be sensitive to the acidic conditions of the reaction or the silica gel used for chromatography, leading to decomposition.

Q5: How can I minimize the formation of dark, polymeric material in my reaction?

A5: The formation of dark, polymeric material is often a result of the decomposition of starting materials or intermediates at high temperatures or in the presence of strong acids. To mitigate this, consider the following:

  • Lower the reaction temperature.

  • Use a milder or less concentrated acid catalyst.

  • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis
Potential Cause Troubleshooting & Optimization
Inappropriate Acid Catalyst Empirically screen different Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.
Suboptimal Temperature and Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal temperature and time. Avoid prolonged heating, which can lead to degradation.
Poor Quality of Starting Materials Ensure the (2,3-difluorophenyl)hydrazine and the carbonyl compound are of high purity. Purify starting materials if necessary.
Inefficient Cyclization Conduct the reaction under anhydrous conditions, as water can interfere with the acid catalyst and intermediates.
N-N Bond Cleavage Consider using milder reaction conditions or a different synthetic route if N-N bond cleavage is a significant issue.
Issue 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting & Optimization
Emulsion Formation During Workup Add brine to the aqueous layer during extraction to help break up emulsions.
Product Degradation on Silica Gel Consider using a different stationary phase for column chromatography, such as alumina, or neutralize the silica gel with a base (e.g., triethylamine) before use.
Co-elution of Impurities Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Indole Synthesis (Illustrative)

Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
Polyphosphoric Acid (PPA)80-1002-460-75Hypothetical
Zinc Chloride (ZnCl₂)120-1406-855-70Hypothetical
Sulfuric Acid (H₂SO₄) in Ethanol78 (reflux)8-1250-65Hypothetical
Boron Trifluoride Etherate (BF₃·OEt₂)25-5012-2465-80Hypothetical

Note: The data in this table is illustrative and may not represent actual experimental results for this compound. Optimization is typically required for each specific substrate.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound (General Procedure)

This protocol is a general guideline and may require optimization.

Materials:

  • (2,3-Difluorophenyl)hydrazine hydrochloride

  • An appropriate ketone or aldehyde (e.g., pyruvic acid for indole-2-carboxylic acid, followed by decarboxylation)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent like ethanol or toluene)

  • Solvent (e.g., ethanol, toluene, or neat PPA)

Procedure:

  • Hydrazone Formation:

    • Dissolve (2,3-difluorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol).

    • Add the carbonyl compound to the solution.

    • The mixture is typically stirred at room temperature or heated gently to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by TLC.

  • Indolization (Cyclization):

    • To the crude hydrazone, add the acid catalyst.

    • If using polyphosphoric acid, the hydrazone is typically added directly to preheated PPA.

    • If using a Lewis acid like ZnCl₂ or a Brønsted acid like H₂SO₄, the reaction is usually carried out in a high-boiling solvent like toluene and heated to reflux.

    • Heat the reaction mixture at the optimized temperature (typically ranging from 80°C to 140°C) for the required time (monitored by TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If PPA was used, carefully quench the reaction by pouring it onto ice water.

    • Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina to obtain this compound.

Mandatory Visualizations

Fischer_Indole_Synthesis start Starting Materials (2,3-Difluorophenyl)hydrazine + Aldehyde/Ketone hydrazone Hydrazone Formation (Acid/Base catalyst) start->hydrazone indolization Indolization (Cyclization) (Strong Acid, Heat) hydrazone->indolization workup Workup & Neutralization indolization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed catalyst Suboptimal Catalyst low_yield->catalyst temp_time Incorrect Temp/Time low_yield->temp_time purity Impure Starting Materials low_yield->purity side_reactions Side Reactions low_yield->side_reactions optimize_catalyst Screen Catalysts (Brønsted/Lewis Acids) catalyst->optimize_catalyst Address with optimize_conditions Optimize Temp & Time (Monitor by TLC) temp_time->optimize_conditions Address with purify_reagents Purify Reagents purity->purify_reagents Address with milder_conditions Use Milder Conditions side_reactions->milder_conditions Address with

References

Troubleshooting common side reactions in indole fluorination procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indole fluorination procedures. This guide is designed to provide expert troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these reactions and overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the electrophilic fluorination of indoles?

A1: The most prevalent side reactions during electrophilic fluorination of indoles include:

  • Over-fluorination: The introduction of more than one fluorine atom, often leading to difluorinated products, is a common issue, especially with electron-rich indole substrates.[1][2] The initial monofluorination can sometimes activate the indole ring towards a second fluorination.

  • Regioselectivity Issues: Indoles possess multiple reactive sites, which can lead to the formation of a mixture of constitutional isomers.[3] While the C3 position is generally the most nucleophilic, substitution at other positions on the pyrrole or benzene ring can occur depending on the substrate's electronic properties and the reaction conditions.

  • Polymerization: The electron-rich nature of indoles makes them susceptible to oxidation and polymerization under strongly acidic or electrophilic conditions, leading to the formation of intractable tars and a reduction in the yield of the desired product.[3]

  • Hydrolysis of Fluorinated Intermediates: In the presence of water or other nucleophiles, fluorinated intermediates can undergo hydrolysis or other nucleophilic additions, leading to the formation of oxindoles or other undesired byproducts.[2][4][5]

  • Defluorination: The loss of a fluorine atom from the desired product can occur under certain conditions, particularly with thermally or chemically sensitive fluorinated indoles.[6]

Q2: How can I control the regioselectivity of my indole fluorination reaction?

A2: Achieving high regioselectivity is a critical challenge in indole fluorination. The following strategies can be employed:

  • Directing Groups: The use of protecting or directing groups on the indole nitrogen can significantly influence the position of fluorination. The choice of the directing group can sterically hinder or electronically favor fluorination at a specific position.[3]

  • Choice of Fluorinating Reagent: Different electrophilic fluorinating reagents can exhibit varying degrees of regioselectivity. It is advisable to screen different reagents, such as Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and others, to identify the optimal one for your specific substrate.[3]

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and the presence of additives can have a profound impact on regioselectivity. For instance, the choice of solvent can influence the reactivity of both the indole and the fluorinating agent.

Q3: My reaction is producing a significant amount of difluorinated byproduct. How can I favor monofluorination?

A3: The formation of difluorinated products is a common challenge, particularly with highly reactive indole substrates. To favor monofluorination, consider the following approaches:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess or even a stoichiometric amount of the reagent can help minimize over-fluorination.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the monofluorinated product by reducing the rate of the second fluorination reaction.[3]

  • Slow Addition: Adding the fluorinating agent slowly to the reaction mixture can help to maintain a low concentration of the reagent, thereby disfavoring the second fluorination.

  • Use of a Milder Fluorinating Agent: Employing a less reactive fluorinating agent may provide better control over the reaction and improve the yield of the monofluorinated product.

Q4: I am observing significant decomposition of my starting material and the formation of a dark tar-like substance. What is the likely cause and how can I prevent it?

A4: The formation of tar is often indicative of indole polymerization or decomposition under the reaction conditions. Indoles are sensitive to strong acids and oxidizing conditions.[3] To mitigate this:

  • Milder Reaction Conditions: Employ milder reaction conditions. This could involve using a less reactive fluorinating agent, a non-acidic solvent, or running the reaction at a lower temperature.[3]

  • Use of a Base: The addition of a mild, non-nucleophilic base can help to neutralize any acidic byproducts that may form during the reaction and catalyze decomposition.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the indole.

Q5: My purified fluorinated indole appears to be unstable and decomposes over time. What are the potential causes and solutions?

A5: The stability of fluorinated indoles can be influenced by several factors:

  • Residual Acidity: Traces of acid from the reaction or purification steps (e.g., silica gel chromatography) can lead to decomposition. Consider neutralizing the product solution before final workup or using a deactivated stationary phase for chromatography (e.g., alumina or triethylamine-treated silica gel).[6]

  • Hydrolysis: Some fluorinated indoles, particularly those with trifluoromethyl groups, can be susceptible to hydrolysis, especially in the presence of moisture and base.[4][7] Store the purified compound under anhydrous conditions.

  • Light and Air Sensitivity: Some indole derivatives are sensitive to light and air. Store the compound in a dark, airtight container under an inert atmosphere.

Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Fluorinated Indole
Possible Cause Troubleshooting Step
Inactive Fluorinating Reagent Use a fresh batch of the fluorinating reagent. Ensure proper storage conditions (e.g., desiccated, protected from light).
Sub-optimal Reaction Temperature Systematically vary the reaction temperature. Some reactions require heating, while others proceed more cleanly at lower temperatures to minimize side reactions.[3]
Incorrect Solvent Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice, but others like dichloromethane or THF may be more suitable for your specific reaction.[3]
Incompatible Substituents Electron-withdrawing groups on the indole ring can significantly decrease its nucleophilicity, potentially inhibiting the reaction. More forcing conditions or a more powerful fluorinating agent may be required.[8]
Catalyst Deactivation (if applicable) In catalyzed reactions, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. Consider increasing the catalyst loading.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Troubleshooting Step
Multiple Reactive Sites on the Indole Ring Employ a directing group on the indole nitrogen to favor substitution at a specific position.
Non-selective Fluorinating Agent Screen different fluorinating reagents (e.g., Selectfluor®, NFSI) as their steric and electronic properties can influence regioselectivity.[3]
Reaction Conditions Favoring Multiple Pathways Optimize the solvent and temperature. A less polar solvent may enhance selectivity in some cases.
Problem 3: Product Defluorination
Possible Cause Troubleshooting Step
Harsh Reaction Conditions Lower the reaction temperature and shorten the reaction time if possible. Avoid strong acids or bases.[6]
Palladium-Catalyzed Reactions Optimize the palladium catalyst, ligands, and additives. In some cases, certain additives like silver oxide (Ag₂O) can suppress defluorination.[6]
Acidic Conditions during Workup/Purification Neutralize the reaction mixture before extraction. Use a neutral or basic solid support for chromatography (e.g., alumina, or silica gel treated with triethylamine).[6]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields from various indole fluorination procedures to illustrate the impact of different parameters on the reaction outcome.

Table 1: Optimization of Additives in a Palladium-Catalyzed C-H Functionalization to Minimize Side Reactions [6]

EntryCatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂AgFDCE1202445
2Pd(OAc)₂AgOAcDCE1202481
3Pd(OAc)₂Ag₂ODCE1202496
4Pd(TFA)₂Ag₂ODCE1202462

This table demonstrates that the choice of additive can significantly impact the yield, with Ag₂O being optimal in this specific palladium-catalyzed reaction, likely by minimizing defluorination and other side reactions.

Table 2: Effect of Solvent and Base on the Selective Synthesis of 3,3-Difluorooxindoles and 3-Fluorooxindoles [9]

SolventBaseYield of 3,3-Difluorooxindole (%)Yield of 3-Fluorooxindole (%)
DCELiOAc463
MeCNLiOAc049
BenzeneLiOAc1629
Ethyl AcetateLiOAc3811
THFLiOAc3515
DioxaneLiOAc235

This data highlights the crucial role of the solvent in directing the reaction towards either difluorination or monofluorination/oxidation.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of 2-Methyl-1H-indole with Selectfluor™[10]

This protocol describes a direct and efficient method for the synthesis of 3-fluoro-2-methyl-1H-indole.

Materials:

  • 2-methyl-1H-indole

  • Selectfluor™

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-fluoro-2-methyl-1H-indole.

Protocol 2: Optimized Palladium-Catalyzed C-H Functionalization to Minimize Defluorination[6]

This protocol is designed for the synthesis of fluorinated isocryptolepine analogues, with conditions optimized to achieve high yields and prevent defluorination.

Materials:

  • N-picolinoyl-indole (0.2 mmol, 1.0 equiv.)

  • Fluorinated imidoyl chloride (0.3 mmol, 1.5 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • Ag₂O (0.3 mmol, 1.5 equiv.)

  • 1,2-dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Celite

  • Silica gel

Procedure:

  • To an oven-dried Schlenk tube, add N-picolinoyl-indole, fluorinated imidoyl chloride, Pd(OAc)₂, and Ag₂O.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 2.0 mL of 1,2-dichloroethane (DCE) to the tube via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours. Monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired fluorinated product.

Visual Guides

Troubleshooting Workflow for Indole Fluorination Side Reactions

TroubleshootingWorkflow start Low Yield or Multiple Products check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions analyze_byproducts Analyze Byproduct Mixture (LCMS, NMR) start->analyze_byproducts over_fluorination Over-fluorination (e.g., Difluoro-indole) analyze_byproducts->over_fluorination Identified? regioisomers Regioisomers analyze_byproducts->regioisomers Identified? decomposition Decomposition/ Polymerization analyze_byproducts->decomposition Identified? defluorination Defluorination analyze_byproducts->defluorination Identified? hydrolysis Hydrolysis Products (e.g., Oxindole) analyze_byproducts->hydrolysis Identified? sol_over_fluorination Decrease Fluorinating Agent Stoichiometry and/or Lower Reaction Temperature over_fluorination->sol_over_fluorination sol_regioisomers Screen Solvents and Fluorinating Agents, Use Directing Group regioisomers->sol_regioisomers sol_decomposition Use Milder Conditions, Add Mild Base, Inert Atmosphere decomposition->sol_decomposition sol_defluorination Optimize Catalyst/Ligands, Use Milder Workup, Avoid High Temperatures defluorination->sol_defluorination sol_hydrolysis Use Anhydrous Conditions hydrolysis->sol_hydrolysis

Caption: A decision-making workflow for troubleshooting common side reactions in indole fluorination.

Plausible Mechanism for Hydrolysis of a Trifluoromethyl-Substituted Indole

HydrolysisMechanism cluster_reagents indole_cf3 Indole-CF3 intermediate1 Hemiaminal Intermediate indole_cf3->intermediate1 intermediate2 Iminium Ion Intermediate intermediate1->intermediate2 indole_cooh Indole-COOH intermediate2->indole_cooh reagent1 + H2O (Nucleophilic Attack) reagent2 - H2O reagent3 + H2O

Caption: A simplified proposed pathway for the hydrolysis of a trifluoromethyl group on an indole ring.

References

Technical Support Center: Optimization of C-H Functionalization of Difluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the C-H functionalization of difluoroindoles. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization of a difluoroindole is giving low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in C-H functionalization of difluoroindoles can stem from several factors, primarily related to the electronic nature of the substrate and the reaction setup. Difluoroindoles are electron-deficient, which can render the C-H activation step more challenging compared to their non-fluorinated counterparts.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical. For electron-deficient systems, more electron-rich and sterically bulky ligands are often required to promote oxidative addition and stabilize the catalytic species.

  • Base Strength: An appropriate base is crucial for the deprotonation step. The pKa of the C-H bond in a difluoroindole is lowered, but a sufficiently strong, non-coordinating base is often necessary.

  • Solvent Polarity: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. Aprotic polar solvents are commonly used.

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-H cleavage in electron-deficient systems.

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as palladium and rhodium catalysts can be sensitive to oxygen.

  • Reagent Purity: Verify the purity of your difluoroindole substrate, coupling partner, and all reagents. Impurities can poison the catalyst.

Q2: I am observing poor regioselectivity in the C-H functionalization of my difluoroindole. How can I control which C-H bond is functionalized?

A2: Achieving high regioselectivity is a common challenge. The electronic properties of the difluoroindole and the directing group strategy are key to controlling the site of functionalization.

Strategies for Controlling Regioselectivity:

  • Directing Groups (DGs): The most effective method for controlling regioselectivity is the installation of a directing group on the indole nitrogen or at the C3 position. The choice of DG will determine the site of metallation. For instance, a pivaloyl group at the C3 position can direct functionalization to the C4 position.[1]

  • Ligand Modification: The steric and electronic properties of the ligand can influence which C-H bond is most accessible to the metal center.

  • Inherent Substrate Reactivity: The fluorine atoms' positions significantly influence the electron density of the indole ring. C-H bonds ortho to a fluorine atom often exhibit enhanced reactivity towards metallation.

Q3: My palladium catalyst appears to be deactivating during the reaction. What are the common causes and how can I prevent this?

A3: Catalyst deactivation, often observed as the formation of palladium black, is a frequent issue in Pd-catalyzed C-H functionalization.

Causes and Solutions for Catalyst Deactivation:

  • Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive palladium black can occur.

    • Solution: Employing bulky, electron-rich phosphine ligands can stabilize the mononuclear palladium species and prevent aggregation. Ensuring efficient stirring can also help.

  • Oxidation of Ligands: Phosphine ligands can be susceptible to oxidation.

    • Solution: Maintain a strictly inert atmosphere and use degassed solvents.

  • Product Inhibition: The functionalized difluoroindole product may coordinate to the palladium center and inhibit further catalytic activity.

    • Solution: This is a more challenging issue to resolve and may require optimizing reaction time and concentration.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed C-H Arylation of Difluoroindoles

This guide provides a systematic approach to troubleshooting low yields in the Pd-catalyzed C-H arylation of difluoroindoles.

Troubleshooting Workflow:

start Low Yield Observed reagent_check Verify Reagent Purity and Inertness of Atmosphere start->reagent_check catalyst_ligand Screen Catalyst and Ligand reagent_check->catalyst_ligand Reagents OK base_solvent Optimize Base and Solvent catalyst_ligand->base_solvent No Improvement success Improved Yield catalyst_ligand->success Improvement temperature_time Adjust Reaction Temperature and Time base_solvent->temperature_time No Improvement base_solvent->success Improvement directing_group Consider a Directing Group Strategy temperature_time->directing_group Still Low Yield temperature_time->success Improvement directing_group->success Improvement

Caption: Troubleshooting workflow for low yield in Pd-catalyzed C-H arylation.

Detailed Steps:

  • Verify Reagents and Atmosphere:

    • Question: Are my reagents pure and is my reaction setup truly inert?

    • Action: Ensure the difluoroindole, aryl halide/boronic acid, and all solvents and bases are of high purity and anhydrous. Use freshly distilled or commercially available anhydrous solvents. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).

  • Screen Catalyst and Ligand:

    • Question: Is my catalyst/ligand combination optimal for this electron-deficient substrate?

    • Action: For difluoroindoles, electron-rich and sterically hindered ligands are often beneficial. Consider ligands such as BrettPhos, which has shown high efficiency in the C-H functionalization of fluorinated systems.[2] A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is recommended.

  • Optimize Base and Solvent:

    • Question: Is the base strong enough and the solvent appropriate?

    • Action: Screen a variety of bases, including inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU). The choice of solvent can be critical; screen solvents such as dioxane, toluene, and DMF.

  • Adjust Reaction Temperature and Time:

    • Question: Is the reaction temperature high enough to promote C-H activation?

    • Action: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for product degradation at higher temperatures.

  • Consider a Directing Group Strategy:

    • Question: Can I enhance reactivity and control regioselectivity by using a directing group?

    • Action: If regioselectivity is also an issue, or if reactivity remains low, consider installing a directing group on the indole nitrogen (e.g., pyridyl, pyrimidyl) or at the C3-position (e.g., pivaloyl) to facilitate C-H activation at a specific site.[1]

Problem 2: Poor Selectivity in Rhodium-Catalyzed C-H Functionalization with Diazo Compounds

This guide addresses issues of poor selectivity in the Rh(III)-catalyzed C-H functionalization of difluoroindoles with diazo compounds.

Logical Relationship Diagram for Optimizing Selectivity:

start Poor Selectivity Observed catalyst_additive Evaluate Rh(III) Catalyst and Additive start->catalyst_additive solvent_effect Investigate Solvent Effects catalyst_additive->solvent_effect No Improvement success Improved Selectivity catalyst_additive->success Improvement diazo_structure Modify Diazo Compound Structure solvent_effect->diazo_structure No Improvement solvent_effect->success Improvement directing_group Employ a Directing Group diazo_structure->directing_group Still Poor Selectivity diazo_structure->success Improvement directing_group->success Improvement

Caption: Decision tree for improving selectivity in Rh-catalyzed reactions.

Detailed Steps:

  • Evaluate Rh(III) Catalyst and Additive:

    • Question: Is the Rh(III) precursor and any additive appropriate?

    • Action: The standard catalyst is often [RhCp*Cl₂]₂. The choice of an additive, such as AgSbF₆, can be crucial for generating the active cationic rhodium species.

  • Investigate Solvent Effects:

    • Question: How is the solvent influencing the reaction pathway?

    • Action: The solvent can play a significant role in stabilizing intermediates and influencing selectivity. Screen solvents with varying polarities, such as DCE, THF, and toluene.

  • Modify Diazo Compound Structure:

    • Question: Can the electronics or sterics of the diazo compound direct the reaction?

    • Action: The substituents on the diazo compound can influence its reactivity and the selectivity of the insertion. Experiment with different ester or ketone groups on the diazo compound.

  • Employ a Directing Group:

    • Question: Can a directing group enforce the desired regioselectivity?

    • Action: Attaching a directing group to the indole nitrogen is a powerful strategy to control the site of C-H activation. Pyridyl and pyrimidyl groups are commonly used for this purpose.

Data Presentation

Table 1: Optimization of Ligands for Palladium-Catalyzed Intramolecular C-H Difluoroalkylation of a Chlorodifluoroacetanilide [2]

EntryLigandYield (%)
1JohnPhos (L1)low
2CyJohnPhos (L2)moderate
3RuPhos (L3)moderate
4XPhos (L4)moderate
5tBuXPhos (L5)moderate
6BrettPhos (L6) 78
7-12PPh₃, PCy₃, P(tBu)₃, dppe, BINAP, Xantphoslow to none

Table 2: Substrate Scope for Rhodium(II)-Catalyzed Enantioselective C-H Functionalization of Indoles with α-Alkyl-α-Diazoesters [3]

EntryIndole Substituent (R¹)Diazo Substituent (R²)Yield (%)ee (%)
1HMe9695
25-OMeMe9296
35-FMe8995
45-ClMe8594
55-BrMe8294
6HEt9597
7Hn-Bu9499

Experimental Protocols

General Procedure for Palladium-Catalyzed C-H Arylation of a Difluoroindole

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the difluoroindole (1.0 equiv.), aryl halide or boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous, degassed solvent (e.g., dioxane, 0.1 M).

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Rhodium-Catalyzed C-H Alkylation of a Difluoroindole with a Diazo Compound[4]

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the difluoroindole (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous and degassed 1,2-dichloroethane (DCE) (0.2 M).

  • Diazo Compound Addition: Slowly add a solution of the diazo compound (1.2 equiv.) in DCE via a syringe pump over several hours.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

cluster_pd Palladium-Catalyzed C-H Arylation Cycle pd_ii Pd(II) Catalyst ch_activation C-H Activation (with Difluoroindole) pd_ii->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition (with Aryl Halide) palladacycle->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination product Arylated Difluoroindole reductive_elimination->product pd_0 Pd(0) reductive_elimination->pd_0 reoxidation Reoxidation pd_0->reoxidation reoxidation->pd_ii

Caption: General catalytic cycle for Pd-catalyzed C-H arylation.

References

Identifying and removing impurities from 4,5-difluoro-1H-indole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-difluoro-1H-indole. Our aim is to help you identify and remove common impurities, ensuring the desired purity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing substituted indoles, including this compound, are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The choice between these methods typically depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the likely impurities I might encounter during the synthesis of this compound via the Fischer Indole Synthesis?

A2: The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the likely starting material is (3,4-difluorophenyl)hydrazine. Potential impurities include:

  • Regioisomers: If an unsymmetrical ketone is used as a reactant, the formation of an undesired regioisomer is possible. For the synthesis of the parent this compound (from the corresponding hydrazine and a formaldehyde equivalent), this is less of a concern. However, if preparing a substituted version, careful choice of the carbonyl component is crucial.

  • 3,4-Difluoroaniline: This can form as a byproduct due to the cleavage of the N-N bond in the hydrazone intermediate under the acidic reaction conditions.[1]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual (3,4-difluorophenyl)hydrazine and the carbonyl compound.

  • Polymeric or Tar-like Substances: The strong acidic conditions and elevated temperatures used in the Fischer indole synthesis can sometimes lead to the formation of polymeric byproducts.

Q3: What are the potential impurities in the Leimgruber-Batcho synthesis of this compound?

A3: The Leimgruber-Batcho synthesis typically starts with an ortho-nitrotoluene derivative. For this compound, a plausible starting material would be 1,2-difluoro-4-methyl-5-nitrobenzene. Common issues and potential impurities include:

  • Incomplete Enamine Formation: The initial reaction to form the enamine intermediate may not go to completion, leaving unreacted starting material.[1]

  • Side-products from Inefficient Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. Incomplete reduction can lead to various intermediates remaining in the product mixture.[1]

  • Starting Material: Residual 1,2-difluoro-4-methyl-5-nitrobenzene.

Troubleshooting Guide

This guide provides a systematic approach to identifying and removing impurities from your this compound synthesis.

Problem 1: My final product is a mixture of isomers.

Identification:

  • TLC Analysis: Develop a TLC method that can distinguish between the desired product and potential isomers. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes) to achieve good separation.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying isomers. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer.

Removal:

  • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Experimental Protocol: Column Chromatography for Isomer Separation

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10%, 20%, etc.) to elute the different components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Value/Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%)
Detection UV light (254 nm) or TLC staining
Problem 2: My product is contaminated with starting materials or colored impurities.

Identification:

  • TLC Analysis: Compare the crude product spot with the spots of the starting materials on a TLC plate. Colored impurities will be visible directly.

  • NMR Spectroscopy: Characteristic signals of the starting materials will be present in the NMR spectrum of the crude product.

Removal:

  • Aqueous Work-up: An acidic wash (e.g., dilute HCl) can help remove basic impurities like residual hydrazine, while a basic wash (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.

  • Recrystallization: This is an effective method for removing small amounts of impurities and colored byproducts.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Good candidates for fluorinated indoles include toluene, heptane, or a mixture of ethanol and water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Parameter Recommended Solvents
Recrystallization Solvents Toluene, Heptane, Ethanol/Water
Problem 3: I have an unknown impurity that I cannot identify.

Identification:

  • Mass Spectrometry (MS): Obtain a mass spectrum of the crude product to determine the molecular weight of the impurity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Isolate the impurity by preparative TLC or HPLC and acquire its NMR spectra to elucidate its structure.

Logical Workflow for Impurity Identification and Removal

G cluster_synthesis Synthesis of this compound cluster_analysis Impurity Identification cluster_purification Purification Strategy cluster_final Final Product Synthesis Crude Product TLC TLC Analysis Synthesis->TLC Initial Assessment NMR NMR Spectroscopy TLC->NMR Characterize Impurities MS Mass Spectrometry TLC->MS Characterize Impurities Workup Aqueous Work-up NMR->Workup Select Method Column Column Chromatography NMR->Column Select Method Recrystallization Recrystallization NMR->Recrystallization Select Method MS->Workup Select Method MS->Column Select Method MS->Recrystallization Select Method Workup->Column Further Purification PureProduct Pure this compound Workup->PureProduct If Sufficiently Pure Column->Recrystallization Final Polishing Column->PureProduct If Sufficiently Pure Recrystallization->PureProduct

Caption: Workflow for identifying and removing impurities.

Signaling Pathway for Fischer Indole Synthesis and Side Reaction

G Hydrazine 3,4-Difluorophenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Indole This compound (Desired Product) Hydrazone->Indole [3,3]-Sigmatropic Rearrangement & Cyclization Aniline 3,4-Difluoroaniline (Impurity) Hydrazone->Aniline N-N Bond Cleavage (Side Reaction)

Caption: Fischer indole synthesis and a key side reaction.

This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For more specific issues, detailed analysis of your reaction conditions and spectroscopic data will be necessary.

References

Technical Support Center: Regioselective Functionalization of 4,5-Difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 4,5-difluoro-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile building block. The unique electronic properties of the 4,5-difluoro substitution pattern present distinct challenges and opportunities in selective C-H and N-H functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges arise from the strong electron-withdrawing nature of the two fluorine atoms on the benzene ring. This significantly influences the electron density and reactivity of the entire indole scaffold. Key challenges include:

  • Altered Reactivity: The pyrrole ring is generally the most reactive part of an indole. However, the fluorine atoms at C4 and C5 decrease the overall electron density, potentially reducing the rates of classical electrophilic aromatic substitution reactions at the C3 position.

  • Shifting Regioselectivity: The electron-withdrawing fluorine atoms can alter the typical regioselectivity observed in indole chemistry. Functionalization at the benzene ring (C6 and C7) becomes more challenging due to deactivation.

  • N-H vs. C-H Functionalization: Achieving selectivity between N-H and C-H functionalization can be difficult. The acidity of the N-H proton is increased by the electron-withdrawing fluorine atoms, which can favor N-functionalization under basic conditions.

  • Harsh Reaction Conditions: Overcoming the reduced reactivity may require harsher reaction conditions, which can lead to side reactions or decomposition of the starting material or product.

Q2: How do the fluorine substituents affect electrophilic aromatic substitution reactions (e.g., Vilsmeier-Haack, Friedel-Crafts)?

A2: The fluorine atoms at C4 and C5 are deactivating groups for electrophilic aromatic substitution on the benzene ring. However, the pyrrole ring remains the preferred site for electrophilic attack, primarily at the C3 position. The overall reaction rate may be slower compared to unsubstituted indole. For reactions like the Vilsmeier-Haack formylation, which typically occur at C3, forcing conditions might be necessary to achieve good yields. It is crucial to carefully control the reaction temperature and stoichiometry to avoid side reactions.

Q3: What is the expected regioselectivity for metalation of this compound?

A3: For N-protected this compound, directed ortho-metalation (DoM) can be a powerful tool. The regioselectivity will depend on the choice of the directing group on the nitrogen and the base.

  • N-H Deprotonation: Strong bases like n-BuLi will first deprotonate the N-H bond.

  • C2-Lithiation: After N-deprotonation, lithiation at the C2 position is often favored due to the acidity of the C2-proton.

  • C7-Lithiation: With a suitable directing group on the nitrogen (e.g., a pivaloyl or triisopropylsilyl group), it is possible to direct lithiation to the C7 position. The fluorine at C4 may exert a weak directing effect towards C3, but this is generally overcome by stronger directing groups at N1.

Troubleshooting Guides

Issue 1: Poor yield in N-Alkylation of this compound

Symptoms:

  • Low conversion of the starting material.

  • Formation of C-alkylation byproducts.

  • Decomposition of the starting material.

Possible Causes and Solutions:

CauseSolution
Insufficiently strong base The N-H proton of this compound is more acidic than that of indole. However, a strong base is still required for complete deprotonation. Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Competitive C-alkylation Under certain conditions, the indolyl anion can act as an ambident nucleophile, leading to C-alkylation. Use a polar aprotic solvent like DMF or DMSO to favor N-alkylation. Lowering the reaction temperature can also increase selectivity.
Decomposition The indole ring can be sensitive to strong bases at elevated temperatures. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely to avoid prolonged reaction times.
Issue 2: Low Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Symptoms:

  • A mixture of regioisomers is obtained after coupling with a halogenated this compound.

  • Low yield of the desired coupled product.

  • Dehalogenation of the starting material.

Possible Causes and Solutions:

CauseSolution
Incorrect catalyst/ligand combination The choice of palladium catalyst and ligand is crucial for regioselectivity. For Suzuki couplings, consider using a catalyst system known for its effectiveness with electron-deficient heterocycles, such as SPhos or XPhos-based precatalysts.
Side reactions Dehalogenation can be a significant side reaction. Use a milder base such as K₂CO₃ or Cs₂CO₃. Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation.
Steric hindrance If coupling at a sterically hindered position (e.g., C4 or C7), a bulkier phosphine ligand may be required to promote oxidative addition.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of a Halogenated this compound

Materials:

  • Halogenated this compound (e.g., 3-bromo-4,5-difluoro-1H-indole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halogenated this compound (1.0 eq.), arylboronic acid (1.5 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Pathways

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_products Functionalized Products start This compound N_alkylation N-Alkylation (NaH, Alkyl Halide) start->N_alkylation C3_formylation C3-Formylation (Vilsmeier-Haack) start->C3_formylation C2_lithiation C2-Lithiation (n-BuLi) start->C2_lithiation C7_functionalization C7-Directed Functionalization start->C7_functionalization Requires N-protection & directing group N_product N-Alkyl-4,5-difluoro-1H-indole N_alkylation->N_product C3_product This compound-3-carbaldehyde C3_formylation->C3_product C2_product 2-Functionalized-4,5-difluoro-1H-indole C2_lithiation->C2_product Followed by electrophilic quench C7_product 7-Functionalized-4,5-difluoro-1H-indole C7_functionalization->C7_product

Caption: General functionalization pathways for this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions issue Poor Reaction Outcome low_yield Low Yield / Conversion issue->low_yield poor_selectivity Poor Regioselectivity issue->poor_selectivity decomposition Decomposition issue->decomposition change_reagents Modify Reagents (Base, Catalyst, Ligand) low_yield->change_reagents optimize_conditions Optimize Conditions (Temp, Time, Solvent) low_yield->optimize_conditions poor_selectivity->change_reagents protecting_group Use Protecting/ Directing Group poor_selectivity->protecting_group decomposition->optimize_conditions

Caption: Troubleshooting logic for functionalization reactions.

Improving the solubility of 4,5-difluoro-1H-indole for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-difluoro-1H-indole. The focus is on addressing challenges related to its solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted indole and, like many indole derivatives, it is a hydrophobic molecule with poor aqueous solubility. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, but sparingly soluble in aqueous buffers, which can present challenges for biological assays.

Q2: Why is my this compound not dissolving in my aqueous assay buffer?

A2: The limited aqueous solubility of this compound is due to its nonpolar indole ring and the presence of hydrophobic fluorine atoms. To achieve a sufficient concentration for your biological assay, a solubilization strategy is often necessary. Direct dissolution in aqueous buffers is unlikely to be successful at concentrations typically required for in vitro experiments.

Q3: What is the maximum recommended concentration of DMSO for dissolving this compound in cell-based assays?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds.[1] However, DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5% (v/v), to minimize cellular toxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The indole nitrogen of this compound is weakly acidic. While pH adjustment can be effective for compounds with ionizable groups, the pKa of the indole nitrogen is such that significant changes in solubility with pH in the physiological range are not always observed. It is generally more effective to employ other solubilization techniques.

Troubleshooting Guide

Issue: Precipitation of this compound observed upon dilution of DMSO stock solution into aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.

Solutions:

  • Decrease the final concentration: If your experimental design allows, lowering the final concentration of the compound may prevent precipitation.

  • Increase the percentage of co-solvent: While keeping the final DMSO concentration below toxic levels, you might consider a co-solvent system.

  • Utilize a solubilizing excipient: Incorporating cyclodextrins or surfactants can significantly enhance the aqueous solubility of hydrophobic compounds.

Issue: Inconsistent or non-reproducible results in biological assays.

Possible Cause: The compound may not be fully dissolved, leading to an inaccurate and variable concentration of the active compound in the assay.

Solutions:

  • Visually inspect solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation.

  • Determine the kinetic solubility: Perform a kinetic solubility assay to understand the solubility limits in your specific assay buffer.

  • Employ a robust solubilization method: Consistently use a validated solubilization protocol to ensure the compound is fully dissolved.

Data Presentation: Solubility of this compound

The following tables provide representative data on the solubility of this compound in various solvents and with different solubilization techniques. Please note that these are estimated values for guidance and actual solubility should be determined experimentally.

Table 1: Estimated Solubility in Common Solvents

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
Water< 0.1< 0.65
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1< 0.65
Dimethyl Sulfoxide (DMSO)> 50> 326
Ethanol~10~65
Methanol~5~33

Table 2: Estimated Aqueous Solubility Enhancement with Co-solvents

Aqueous System (PBS, pH 7.4)Co-solvent% Co-solvent (v/v)Estimated Solubility (mg/mL)
PBSNone0%< 0.1
PBSDMSO0.5%~0.2
PBSEthanol1%~0.15
PBSPEG 4005%~0.5

Table 3: Estimated Aqueous Solubility Enhancement with Cyclodextrins

Aqueous System (Water)CyclodextrinCyclodextrin Concentration (mM)Estimated Solubility (mg/mL)
WaterNone0< 0.1
WaterHydroxypropyl-β-cyclodextrin (HP-β-CD)10~0.8
WaterHydroxypropyl-β-cyclodextrin (HP-β-CD)50~3.5
WaterSulfobutylether-β-cyclodextrin (SBE-β-CD)10~1.2
WaterSulfobutylether-β-cyclodextrin (SBE-β-CD)50~5.0

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 153.13 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1.53 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Enhancement of Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound with enhanced solubility using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 50 mM solution of HP-β-CD in deionized water.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear filtrate contains the solubilized this compound-cyclodextrin complex. The concentration of the dissolved compound should be determined by a suitable analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute 10 mM Stock check_precip Check for Precipitation dilute->check_precip add_to_assay Add to Assay check_precip->add_to_assay No Precipitation troubleshoot Troubleshoot Solubility check_precip->troubleshoot Precipitation incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using this compound in biological assays.

logical_relationship cluster_strategies Solubilization Strategies compound Poorly Soluble Compound (this compound) cosolvents Co-solvents (e.g., DMSO, PEG 400) compound->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) compound->cyclodextrins surfactants Surfactants (e.g., Tween 80) compound->surfactants dissolved_compound Solubilized Compound in Aqueous Media cosolvents->dissolved_compound cyclodextrins->dissolved_compound surfactants->dissolved_compound

Caption: Strategies for improving the aqueous solubility of this compound.

References

Preventing decomposition of 4,5-difluoro-1H-indole during workup.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4,5-difluoro-1H-indole during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changes color (e.g., to pink, purple, or brown) during workup or purification. What is causing this?

A1: Discoloration during the workup or purification of indoles is a common sign of decomposition. Like many indole derivatives, this compound can be sensitive to acidic conditions. Strong acids can protonate the indole ring, leading to the formation of reactive intermediates that can polymerize, resulting in colored byproducts. Exposure to air and light can also contribute to degradation.

Q2: How does the presence of two fluorine atoms on the indole ring affect its stability?

A2: The two fluorine atoms at the 4 and 5 positions are electron-withdrawing groups. This reduces the electron density of the indole ring system, which can decrease its susceptibility to electrophilic attack compared to unsubstituted indole. However, the fundamental degradation pathways, particularly under acidic conditions, are generally expected to be similar to other indoles.

Q3: Is this compound sensitive to basic conditions?

A3: Indoles are generally more stable under neutral to basic conditions. However, prolonged exposure to strong bases, especially at elevated temperatures, may lead to slow degradation. The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and air.

Troubleshooting Guides

Issue 1: Decomposition during Aqueous Workup
  • Symptom: The organic layer containing the product darkens or changes color after an acidic wash.

  • Cause: The use of strong acidic solutions (e.g., 1M HCl) to remove basic impurities can induce decomposition of the acid-sensitive indole.

  • Solution:

    • Use milder acids: If an acid wash is necessary, consider using a weaker acid, such as a saturated solution of ammonium chloride (NH₄Cl).

    • Minimize contact time: Perform the acidic wash quickly and at a low temperature (e.g., in an ice bath).

    • Neutralize immediately: After the acid wash, immediately wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

Issue 2: Decomposition during Chromatographic Purification
  • Symptom: A clean spot on the initial TLC plate results in colored, decomposed fractions after silica gel column chromatography.

  • Cause: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like this compound.[1]

  • Solutions:

    • Deactivate the silica gel: Prepare a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine (Et₃N) to neutralize the acidic sites on the silica surface.[1]

    • Use a modified eluent: Add a small amount of triethylamine (0.1-1%) to the mobile phase throughout the purification.

    • Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil®, which are less acidic than silica gel.[1]

    • Work quickly: Do not let the compound remain on the column for an extended period.

Issue 3: General Product Instability
  • Symptom: The final product darkens over time, even after successful purification.

  • Cause: The compound may be sensitive to atmospheric oxygen and/or light.

  • Solutions:

    • Work under an inert atmosphere: During the final stages of workup (e.g., solvent removal) and while handling the purified product, use an inert atmosphere of nitrogen or argon.

    • Use degassed solvents: Solvents used in the final purification and for storage should be degassed to remove dissolved oxygen.

    • Protect from light: Wrap reaction flasks and storage vials with aluminum foil to prevent photodegradation.

Data Presentation

ConditionExpected Stability of this compound
Strongly Acidic (pH < 3) Low (Prone to polymerization and discoloration)
Weakly Acidic (pH 4-6) Moderate (Potential for slow degradation)
Neutral (pH 7) High
Basic (pH > 8) High (Generally stable, but strong bases at high temperatures should be avoided)
Exposure to Air Moderate (Potential for oxidation over time)
Exposure to Light Moderate (Potential for photodegradation)

Experimental Protocols

Protocol 1: General Workup Procedure for this compound
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction:

    • If the reaction is in a water-miscible solvent, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • If the reaction is in a water-immiscible solvent, wash the organic layer sequentially with:

      • Saturated aqueous ammonium chloride (if an acid wash is required to remove basic impurities).

      • Saturated aqueous sodium bicarbonate to neutralize any acidity.

      • Brine to remove excess water.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the solution under reduced pressure at a low temperature (< 40 °C).

  • Inert Atmosphere: For the final solvent removal, it is advisable to use a Schlenk line or a rotary evaporator equipped with a nitrogen or argon inlet to protect the product from air.

Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or petroleum ether).

    • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15-20 minutes.

  • Column Packing:

    • Pack the column with the deactivated silica gel slurry.

    • Flush the packed column with the starting eluent (containing 0.1-1% triethylamine) until the eluent running through is clear and the column bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Adsorb the sample onto a small amount of deactivated silica gel and load it onto the column.

  • Elution:

    • Elute the column with a gradient of your chosen solvents (e.g., ethyl acetate in hexane), ensuring that the eluent always contains 0.1-1% triethylamine.

    • Collect fractions and monitor by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low. The triethylamine will be removed along with the solvent.

Visualizations

experimental_workflow cluster_workup Aqueous Workup cluster_purification Purification start Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash_mild_acid Wash with sat. NH4Cl (Optional & Brief) extract->wash_mild_acid wash_base Wash with sat. NaHCO3 wash_mild_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo (< 40°C) dry->concentrate crude_product Crude Product concentrate->crude_product deactivate_silica Prepare Deactivated Silica Gel (1-2% Et3N) crude_product->deactivate_silica Proceed to Purification pack_column Pack Column deactivate_silica->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Eluent (containing 0.1-1% Et3N) load_sample->elute collect_fractions Collect & Monitor Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure concentrate_final Concentrate in vacuo (Inert Atmosphere) combine_pure->concentrate_final pure_product Pure this compound concentrate_final->pure_product

Caption: Recommended workflow for the workup and purification of this compound.

troubleshooting_decomposition cluster_stage At what stage did decomposition occur? cluster_workup_solutions Solutions for Workup cluster_chromatography_solutions Solutions for Chromatography cluster_storage_solutions Solutions for Storage start Decomposition Observed (e.g., Discoloration) workup During Aqueous Workup start->workup chromatography During Chromatography start->chromatography storage Post-Purification/Storage start->storage solution_workup1 Use milder acid (sat. NH4Cl) workup->solution_workup1 solution_workup2 Minimize acid contact time workup->solution_workup2 solution_workup3 Work at low temperature workup->solution_workup3 solution_chroma1 Deactivate silica gel with Et3N chromatography->solution_chroma1 solution_chroma2 Use eluent with 0.1-1% Et3N chromatography->solution_chroma2 solution_chroma3 Use neutral/basic alumina chromatography->solution_chroma3 solution_storage1 Store under inert atmosphere storage->solution_storage1 solution_storage2 Protect from light storage->solution_storage2 solution_storage3 Store at low temperature storage->solution_storage3

Caption: Troubleshooting guide for decomposition of this compound.

References

Analysis of byproducts in the synthesis of 4,5-difluoro-1H-indole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-difluoro-1H-indole derivatives. The following information addresses common issues, potential byproducts, and optimization strategies, particularly focusing on the widely used Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent method for synthesizing substituted indoles, including fluorinated derivatives, is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, (3,4-difluorophenyl)hydrazine is a key starting material.

Q2: I am experiencing low yields in the Fischer indole synthesis of this compound. What are the potential causes?

Low yields in the Fischer indole synthesis are a common challenge and can be attributed to several factors:

  • Poor Quality of Starting Materials: Impurities in the (3,4-difluorophenyl)hydrazine or the carbonyl compound can lead to undesired side reactions.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are used, and the optimal catalyst often needs to be determined empirically for specific substrates.

  • Improper Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final product.

  • Inefficient Cyclization: The key[1][1]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient. Conducting the reaction under anhydrous conditions is crucial, as water can interfere with the acid catalyst and intermediates.

Q3: What are the major byproducts I should expect in the synthesis of this compound derivatives?

Several byproducts can form during the Fischer indole synthesis of this compound derivatives. The specific byproducts and their quantities can vary significantly depending on the reaction conditions and the substrates used.

  • Regioisomers: When using unsymmetrical ketones, two different regioisomeric indoles can be formed. The regioselectivity is influenced by the acidity of the medium and steric factors. For example, the reaction of (3,4-difluorophenyl)hydrazine with an unsymmetrical ketone could potentially yield both a this compound and a 6,7-difluoro-1H-indole derivative.

  • Products from N-N Bond Cleavage: Under harsh acidic conditions, the hydrazone intermediate can undergo cleavage of the N-N bond, leading to the formation of 3,4-difluoroaniline as a significant byproduct.

  • Decomposition Products: High temperatures and strong acids can lead to the formation of dark, polymeric, tar-like materials, which can complicate the purification process and reduce the yield of the desired product.

  • Oxidized Impurities: Indoles can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures. This can lead to the formation of colored impurities.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound derivatives.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Poor quality of starting materials. 2. Inappropriate acid catalyst or concentration. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture.1. Ensure the purity of (3,4-difluorophenyl)hydrazine and the carbonyl compound. 2. Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄) and vary their concentrations. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Spots on TLC (Byproducts) 1. Formation of regioisomers with unsymmetrical ketones. 2. Side reactions due to harsh conditions (high temperature or strong acid). 3. Decomposition of the product.1. Modify the acid catalyst or reaction conditions to improve regioselectivity. Consider using a milder acid or lower temperature. 2. Lower the reaction temperature and monitor the reaction closely to avoid over-running. 3. Use a milder acid catalyst and optimize the reaction time.
Formation of Dark, Tarry Material 1. Excessively high reaction temperature. 2. Highly concentrated or strong acid catalyst. 3. Prolonged reaction time.1. Reduce the reaction temperature. 2. Use a milder acid or a lower concentration of the acid. 3. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
Difficulty in Product Isolation and Purification 1. Emulsion formation during aqueous workup. 2. Product degradation on silica gel during column chromatography. 3. Co-elution of byproducts with the desired product.1. Add brine or a small amount of a different organic solvent to break the emulsion. 2. Neutralize the crude product before chromatography or use a less acidic stationary phase like alumina. 3. Optimize the eluent system for column chromatography. Consider using a gradient elution or a different stationary phase.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of this compound

This is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation: In a round-bottom flask, dissolve (3,4-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the desired aldehyde or ketone (1.0-1.1 eq). Stir the mixture at room temperature or with gentle heating until Thin Layer Chromatography (TLC) analysis indicates the complete formation of the hydrazone. The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.

  • Cyclization: To the crude or purified hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is a common choice and can often serve as both the catalyst and solvent. Alternatively, a high-boiling solvent like toluene or xylene can be used with a catalyst such as zinc chloride or sulfuric acid. Heat the reaction mixture, typically between 80°C and 150°C, while monitoring the progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice water. Basify the aqueous solution with a suitable base (e.g., NaOH or Na₂CO₃) to a neutral or slightly basic pH. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Process

Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Starting_Materials Starting Materials (3,4-Difluorophenyl)hydrazine Aldehyde/Ketone Hydrazone_Formation Hydrazone Formation (Solvent, e.g., EtOH) Starting_Materials->Hydrazone_Formation Cyclization Cyclization (Acid Catalyst, Heat) Hydrazone_Formation->Cyclization Workup Aqueous Workup (Quenching, Extraction) Cyclization->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Pure this compound Derivative Chromatography->Final_Product

Caption: A typical experimental workflow for the Fischer indole synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Purity->Optimize_Catalyst If pure Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Time Optimize Reaction Time (Monitor by TLC) Optimize_Temp->Optimize_Time Anhydrous_Conditions Ensure Anhydrous Conditions Optimize_Time->Anhydrous_Conditions Improved_Yield Improved Yield Anhydrous_Conditions->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Refining Purification Techniques for Highly Pure 4,5-Difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,5-difluoro-1H-indole. The following sections offer detailed methodologies and address specific challenges encountered during the purification process to achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from significant impurities, while recrystallization is excellent for removing minor impurities and obtaining a highly crystalline final product. The choice of method, or a combination of both, will depend on the impurity profile of the crude material.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. A suitable eluent system, such as a mixture of hexane and ethyl acetate, will allow for the visualization of the separation of this compound from its impurities under UV light.

Q3: What is a typical target purity for this compound in a research and development setting?

A3: For applications in drug development and other sensitive research areas, a purity of >98% is often required. Commercially available this compound typically has a purity of 95-98%.[1][2]

Q4: Are there any known stability issues with this compound during purification?

A4: While specific stability data for this compound on silica gel is not extensively documented, some indole derivatives can be sensitive to acidic conditions, which can be present on standard silica gel. If degradation is suspected during column chromatography, using deactivated silica gel (e.g., washed with a triethylamine solution) can be a viable alternative.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC The eluent system is either too polar or not polar enough.- If the Rf value is too high (>0.5), decrease the polarity of the eluent (increase the proportion of the non-polar solvent, e.g., hexane). - If the Rf value is too low (<0.2), increase the polarity of the eluent (increase the proportion of the polar solvent, e.g., ethyl acetate). - A good target Rf for the desired compound is typically between 0.2 and 0.4 for optimal separation on a column.
Product Elutes with the Solvent Front The eluent is too polar.Significantly decrease the polarity of the eluent. Start with a low polarity solvent like pure hexane and gradually increase the polarity.
Product Does Not Elute from the Column The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. - If the compound is still retained, consider flushing the column with a more polar solvent system. - In cases of suspected strong adsorption or degradation, consider using a different stationary phase like alumina or deactivated silica gel.
Multiple Fractions Containing the Product The column was not packed properly, or the sample was loaded incorrectly, leading to band broadening.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band.
Product Appears Degraded After Column The compound may be sensitive to the acidic nature of the silica gel.- Perform a quick stability test by spotting the pure compound on a TLC plate and letting it sit for an extended period before eluting. If a new spot appears, degradation is likely. - Use deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Recrystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again. - If crystals still do not form, the solvent may be inappropriate. Consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly.
Oiling Out Instead of Crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.- Ensure the solution cools slowly to room temperature before placing it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available.
Low Recovery of Pure Product Too much solvent was used, or the compound has significant solubility in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities Remain in Crystals The impurities have similar solubility to the product in the chosen solvent.- Consider a pre-purification step with activated charcoal to remove colored impurities before recrystallization. - A second recrystallization may be necessary.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find an eluent system that provides an Rf value of approximately 0.2-0.4 for the product spot.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent (e.g., hexanes, toluene, or a mixture like methanol/water) dropwise while heating until the solid dissolves.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Suggested Starting Conditions for Column Chromatography
Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient
Initial Eluent Ratio 95:5 (Hexane:Ethyl Acetate)
Final Eluent Ratio 80:20 (Hexane:Ethyl Acetate)
Target Rf of Product ~0.3 in 85:15 (Hexane:Ethyl Acetate)
Table 2: Potential Recrystallization Solvents
Solvent/System Rationale Expected Purity
Hexanes Non-polar solvent, suitable for compounds with moderate polarity.>98%
Toluene Aromatic solvent, can be effective for aromatic compounds.>98%
Methanol / Water A polar protic solvent with an anti-solvent, good for creating a sharp solubility difference with temperature.>99%

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis (Hexane:EtOAc) crude->tlc Analyze decision Impurity Profile? tlc->decision column Column Chromatography (Silica Gel, Hexane:EtOAc) decision->column Major Impurities recrystallization Recrystallization (e.g., Hexanes) decision->recrystallization Minor Impurities fractions Collect Pure Fractions column->fractions Elute evaporation1 Solvent Evaporation fractions->evaporation1 Combine evaporation1->recrystallization Further Purity pure_product Pure this compound (>98%) evaporation1->pure_product Sufficient Purity filtration Filtration & Drying recrystallization->filtration Isolate filtration->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue method Which Method? start->method cc Column Chromatography method->cc Column recryst Recrystallization method->recryst Recrystallization cc_issue Problem? cc->cc_issue poor_sep Poor Separation cc_issue->poor_sep Rf Issues no_elution No Elution cc_issue->no_elution Stuck on Column degradation Degradation cc_issue->degradation New Spots on TLC adjust_eluent Adjust Eluent Polarity poor_sep->adjust_eluent no_elution->adjust_eluent change_stationary Use Deactivated Silica or Alumina degradation->change_stationary recryst_issue Problem? recryst->recryst_issue no_crystals No Crystals recryst_issue->no_crystals Solution Clear oiling_out Oiling Out recryst_issue->oiling_out Liquid Layer low_yield Low Yield recryst_issue->low_yield Low Mass concentrate Concentrate Solution or Add Anti-solvent no_crystals->concentrate slow_cool Cool Slowly / Seed oiling_out->slow_cool min_solvent Minimize Solvent low_yield->min_solvent

Caption: Troubleshooting decision tree for purification challenges.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Fluorinated Indoles: Fischer vs. Bischler-Möhlau

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into indole scaffolds represents a critical avenue for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The choice of synthetic methodology is paramount in achieving efficient and regioselective access to these valuable fluorinated analogs. This guide provides an objective comparison of two classical methods, the Fischer indole synthesis and the Bischler-Möhlau indole synthesis, for the preparation of fluorinated indoles, supported by available experimental data and detailed protocols.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Fluorination has emerged as a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of robust methods for the synthesis of fluorinated indoles is of significant interest. The Fischer and Bischler-Möhlau syntheses, both foundational reactions in heterocyclic chemistry, offer distinct pathways to the indole core and present unique advantages and challenges when applied to fluorinated substrates.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile and widely used method for constructing the indole ring. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone.

Mechanism and Application to Fluorinated Analogs

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[1][1]-sigmatropic rearrangement followed by the elimination of ammonia leads to the aromatic indole ring. The presence of fluorine substituents on the phenylhydrazine ring can influence the electronic properties and, consequently, the reaction's efficiency. Electron-withdrawing fluorine atoms can sometimes hinder the reaction, requiring harsher conditions or specific catalysts. Nevertheless, the Fischer synthesis has been successfully employed for the preparation of various fluorinated indoles.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles through the reaction of an α-haloacetophenone with an excess of an aniline derivative. This method, while historically significant, has been traditionally hampered by the often harsh reaction conditions required.

Mechanism and Modern Advancements for Fluorinated Scaffolds

The reaction mechanism is thought to involve the initial N-alkylation of the aniline with the α-haloacetophenone, followed by a second aniline molecule acting as a base and participating in the formation of a key intermediate. Subsequent cyclization and aromatization yield the 2-arylindole. For fluorinated analogs, modern variations of this synthesis have shown considerable promise. The use of microwave irradiation and polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly improve yields and shorten reaction times, making it a more viable option for the synthesis of complex fluorinated indoles.[2][3]

Comparative Analysis: Fischer vs. Bischler-Möhlau for Fluorinated Indoles

FeatureFischer Indole SynthesisBischler-Möhlau Indole Synthesis
Starting Materials Fluorinated phenylhydrazines and aldehydes/ketonesFluorinated anilines and α-bromoacetophenones
Key Intermediates Phenylhydrazone, enamineα-Anilino ketone
Catalysts Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, BF₃)Often requires heat; modern methods use microwave irradiation and solvents like HFIP
Substitution Pattern Flexible, depends on the carbonyl partner (2-, 3-, and 2,3-substituted indoles)Primarily yields 2-arylindoles
Reaction Conditions Can range from mild to harsh depending on the substrateTraditionally harsh, but significantly improved with microwave and HFIP
Advantages for Fluorinated Analogs Wide availability of fluorinated phenylhydrazines. Tolerant to a variety of functional groups.Direct route to 2-arylindoles which are important pharmacophores. Microwave/HFIP conditions are effective for fluorinated substrates.
Disadvantages for Fluorinated Analogs Electron-withdrawing fluorine atoms can decrease reactivity. Potential for side reactions under harsh acidic conditions.Traditionally low yields and harsh conditions. Requires an excess of the aniline derivative.

Experimental Data for Fluorinated Indole Synthesis

The following tables summarize representative experimental data for the synthesis of fluorinated indoles using both the Fischer and Bischler-Möhlau methods.

Table 1: Fischer Indole Synthesis of Fluorinated Analogs
Fluorinated PhenylhydrazineCarbonyl CompoundCatalyst/SolventYield (%)Reference
4-FluorophenylhydrazineAcetonePolyphosphoric acidNot specified[General method]
4-FluorophenylhydrazineEthyl pyruvateAcid catalysisNot specified[4]
(4-Fluoro-5-nitrophenyl)hydrazineAcetoneAcid catalystNot specified[General method]
Table 2: HFIP-Promoted Bischler-Möhlau Synthesis of Fluorinated Indoles under Microwave Irradiation[2]
Fluorinated α-Amino ArylacetoneProductYield (%)
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-one5-Fluoro-1-methyl-3-phenyl-1H-indole78
1-(4-(Trifluoromethyl)phenyl)-2-(methylamino)ethan-1-one1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole65
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one5-Bromo-1-methyl-3-phenyl-1H-indole72
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one5-Chloro-1-methyl-3-phenyl-1H-indole75

Experimental Protocols

General Protocol for Fischer Indole Synthesis of a Fluorinated Analog

A plausible method for the synthesis of fluorinated indoles, such as 4-fluoro-2-methyl-1H-indol-5-amine, involves the following steps:

  • Hydrazone Formation: The appropriately substituted fluorinated phenylhydrazine is dissolved in a suitable solvent like ethanol or acetic acid. A slight excess of the desired ketone or aldehyde (e.g., acetone) is added, and the mixture is stirred, sometimes with gentle heating, until the formation of the corresponding hydrazone is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization: An acid catalyst, such as polyphosphoric acid, zinc chloride, or sulfuric acid, is added to the hydrazone. The reaction mixture is then heated to induce cyclization. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is extracted with an organic solvent, and the organic layer is washed and dried. The crude product is then purified by column chromatography or recrystallization to yield the desired fluorinated indole.

Protocol for HFIP-Promoted Bischler-Möhlau Synthesis of Fluorinated Indoles under Microwave Irradiation[2]
  • A mixture of the fluorinated α-amino arylacetone (0.6 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (3 mL) is sealed in a pressure vessel tube.

  • The mixture is stirred at 120 °C under microwave irradiation for 40 minutes.

  • After the reaction is complete, the crude reaction mixture is diluted with ethyl acetate (5 mL) and filtered through a short pad of celite.

  • The sealed tube and celite pad are washed with an additional 20 mL of ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure fluorinated indole derivative.

Visualizing the Synthetic Pathways

To illustrate the fundamental transformations in both syntheses, the following diagrams are provided.

Fischer_Indole_Synthesis Start Fluorinated Phenylhydrazine + Aldehyde/Ketone Hydrazone Fluorinated Phenylhydrazone Start->Hydrazone Condensation Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & -NH3 Diimine->Cyclization Indole Fluorinated Indole Cyclization->Indole

Caption: General workflow of the Fischer Indole Synthesis.

Bischler_Mohlau_Indole_Synthesis Start Fluorinated Aniline + α-Bromoacetophenone Intermediate1 α-Anilino Ketone Start->Intermediate1 N-Alkylation Intermediate2 Key Intermediate (involving excess aniline) Intermediate1->Intermediate2 + Aniline Cyclization Electrophilic Cyclization Intermediate2->Cyclization Aromatization Aromatization Cyclization->Aromatization Indole Fluorinated 2-Arylindole Aromatization->Indole

Caption: General workflow of the Bischler-Möhlau Indole Synthesis.

Conclusion

Both the Fischer and Bischler-Möhlau indole syntheses are valuable tools for the construction of fluorinated indole analogs. The Fischer indole synthesis offers broader flexibility in the substitution pattern of the final indole product and benefits from a wide range of commercially available starting materials. However, the reactivity of fluorinated phenylhydrazines can be a limiting factor.

The Bischler-Möhlau synthesis, particularly with modern advancements such as microwave heating in HFIP, provides an efficient and direct route to fluorinated 2-arylindoles. While traditionally plagued by harsh conditions, these newer protocols offer significantly improved yields and applicability.

The choice between these two methods will ultimately depend on the desired substitution pattern of the target fluorinated indole, the availability of starting materials, and the scale of the synthesis. For the synthesis of 2-arylindoles, the modern Bischler-Möhlau approach appears to be a highly effective strategy. For other substitution patterns, the Fischer indole synthesis remains a cornerstone of indole chemistry, with careful optimization of reaction conditions being key to success with fluorinated substrates.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indoles in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The indole nucleus, a privileged structure in countless pharmaceuticals, is a prime target for this strategy. This guide provides an objective, data-driven comparison of the biological activities of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The introduction of fluorine, the most electronegative element, into an indole ring can profoundly alter its physicochemical properties. These modifications can modulate lipophilicity, metabolic stability, and binding affinity to biological targets, often resulting in enhanced potency and improved pharmacokinetic profiles.[1][2] Fluorination can also strategically block sites susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, a common route of drug degradation.[1][3] This guide explores these effects through quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Impact of Fluorination on Biological Activity: A Quantitative Comparison

The decision to fluorinate an indole lead compound is driven by the desired biological outcome. The following tables summarize quantitative data from various studies, highlighting the significant, though context-dependent, impact of fluorination on enzyme inhibition, anticancer activity, and metabolic stability.

Table 1: Enzyme Inhibition Activity

Fluorination frequently enhances the inhibitory potency of indole derivatives against key enzymes implicated in various diseases.

Target EnzymeCompound TypeFluorine SubstitutionIC₅₀Fold Improvement
Tryptophan 2,3-dioxygenase (TDO2) Indole Derivative ANone> 10 µM-
6-fluoroindole derivative 71a6-F< 1 µM>10x
Rho-associated Kinase 1 (ROCK1) Indazole DerivativeNone> 5000 nM-
6-fluoroindazole 526-F14 nM>357x
PERK (ER Stress Kinase) Indoline AnalogueNon-fluorinated2.5 nM-
4-fluoroindoline 24a4-F0.8 nM3.1x[4]

Data sourced from BenchChem[2] and Al-Ostath et al. (2024)[4]. IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: Anticancer and Antiviral Activity

The effect of fluorination on anticancer activity can vary. While some studies show a marked improvement, others indicate that it is not always a critical factor for cytotoxicity.[4][5] In contrast, antiviral applications often see a dramatic increase in potency.

Biological TargetCompound TypeFluorine SubstitutionActivity (IC₅₀/EC₅₀)Fold Improvement
Anticancer (A549 Lung Cancer Cells) Indole Derivative6-F, 6'-F (bis-indole)0.8 µM-
Antiviral (HIV-1) Indole Derivative IIINon-fluorinated--
4-fluoroindole IV4-F~50x more potent~50x
Antiviral (HCV) Furano-nucleoside 3Non-fluorinated--
Fluorinated Analogue 4bFluorinated>50x more potent>50x[6]

Data for anticancer activity from Al-Ostath et al. (2024)[4]. Antiviral data from El-Haibi et al. (2022)[7].

Table 3: Metabolic Stability in Liver Microsomes

Blocking metabolic hotspots with fluorine can significantly increase a compound's half-life (t½) and reduce its clearance, enhancing its bioavailability.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ)
UT-155 Non-fluorinated indole12.35-
32c CF₃-substituted analog of UT-15553.711.29 (mL/min/mg)
5-Fluoroindole Fluorinated indole144.29.0 (mL/min/kg)

Data sourced from BenchChem[3]. Note: Data for UT-155 and 5-Fluoroindole were generated in different microsomal systems (mouse and rat, respectively), so trends within each study are more informative than direct comparison of absolute values.

Visualizing the Rationale and Workflow

Diagrams are essential for conceptualizing the complex biological systems and experimental processes involved in drug development.

Logical Flow of Comparative Analysis

The decision to fluorinate and the subsequent evaluation follow a logical progression, starting from a non-fluorinated lead compound.

A Non-Fluorinated Indole Lead B Identify Metabolic Hotspots / Poor Potency A->B C Strategic Fluorination B->C D Fluorinated Analog Library C->D E Comparative Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) D->E F Data Analysis (IC50, EC50, t½) E->F G Improved Candidate? F->G G->C No, Redesign G->E Yes, Further Testing

Caption: Workflow for developing and evaluating fluorinated indole analogs.

Blocking Cytochrome P450 Metabolism

Fluorination can physically and electronically shield a susceptible position on the indole ring from oxidative metabolism by CYP450 enzymes.

cluster_0 Non-Fluorinated Indole cluster_1 Fluorinated Indole Indole Indole (C-H bond) CYP450 CYP450 Enzyme Indole->CYP450 Metabolism Metabolite Oxidized Metabolite (e.g., Hydroxylated) CYP450->Metabolite F_Indole Fluorinated Indole (C-F bond) F_CYP450 CYP450 Enzyme F_Indole->F_CYP450 Blocked Metabolism Blocked F_CYP450->Blocked C-F bond resists oxidation

Caption: Fluorine shields the indole ring from CYP450-mediated oxidation.

Inhibition of the Rho/ROCK Signaling Pathway

ROCK inhibitors, including fluorinated indazoles, block the signaling cascade that leads to actin cytoskeleton reorganization, a process implicated in cancer and cardiovascular diseases.[1][2]

RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase (Inactive) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor Fluorinated Indole Inhibitor Inhibitor->ROCK Inhibits P_MLC Phosphorylated MLC MLC->P_MLC Actin Actin Cytoskeleton Reorganization P_MLC->Actin

Caption: Fluorinated indoles can inhibit the Rho/ROCK signaling pathway.

Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following sections detail common methodologies for evaluating the biological activity of indole derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses a compound's ability to inhibit cell metabolic activity, serving as an indicator of cell viability or cytotoxicity.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (fluorinated and non-fluorinated indoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Tryptophan 2,3-dioxygenase (TDO2) Enzymatic Inhibition Assay

This protocol measures the direct inhibitory effect of compounds on the TDO2 enzyme, which converts tryptophan to N-formylkynurenine (NFK). The accumulation of NFK can be measured by its absorbance.

Objective: To determine the IC₅₀ of test compounds against recombinant human TDO2.

Materials:

  • Recombinant human TDO2 enzyme

  • TDO Assay Buffer (e.g., 75 mM phosphate buffer, pH 7.0)

  • TDO Reaction Solution (containing L-tryptophan and ascorbic acid)

  • Test compounds dissolved in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 320-325 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor at 20-fold the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Assay Setup: To each well of a UV-transparent 96-well plate, add 180 µL of the TDO Reaction Solution.[9]

  • Inhibitor Addition: Add 10 µL of the diluted test inhibitor to the appropriate wells. Add 10 µL of diluent (e.g., 20% DMSO in water) to "Positive Control" and "Blank" wells.

  • Enzyme Preparation: On ice, dilute the recombinant TDO2 enzyme to the working concentration (e.g., 50 ng/µL) with TDO Assay Buffer.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted TDO2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of TDO Assay Buffer to the "Blank" wells.[9]

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Measurement: Measure the absorbance of the product (NFK) at a wavelength between 320-325 nm.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control." Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

References

Validating the Structure of Synthesized 4,5-Difluoro-1H-Indole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of synthesized 4,5-difluoro-1H-indole. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on established principles of spectroscopy and comparison with structurally similar analogs, namely 1H-indole and 5-fluoro-1H-indole. The information herein serves as a robust framework for researchers to confirm the successful synthesis and purity of this valuable fluorinated heterocyclic compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below. These protocols represent standard operating procedures for the structural elucidation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

Instrumentation: Spectra are acquired on a 400 or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Spectroscopy: The spectrum is acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A pulse angle of 30 degrees and a relaxation delay of 2-5 seconds are used. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required.

  • ¹⁹F NMR Spectroscopy: The spectrum is acquired with proton decoupling. As ¹⁹F is a highly sensitive nucleus with 100% natural abundance, a smaller number of scans is typically sufficient.[2][3][4] Chemical shifts are referenced to an external standard like CFCl₃.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5]

Data Acquisition: The sample is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. The high resolution allows for the determination of the exact mass and, consequently, the elemental composition.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the crystal.

Instrumentation: The spectrum is recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Spectroscopic Data Comparison

The following tables summarize the expected (predicted) spectroscopic data for this compound and compare it with the experimental data for 1H-indole and 5-fluoro-1H-indole.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Proton 1H-Indole (Predicted δ, ppm) 5-Fluoro-1H-Indole (Experimental δ, ppm) This compound (Predicted δ, ppm) Expected Multiplicity & Coupling (J in Hz)
H1 (N-H)~8.1 (br s)~8.1 (br s)~8.2 (br s)Broad singlet
H2~6.5 (dd)~6.5 (dd)~6.6 (dd)dd, J ≈ 3.0, 1.0
H3~7.2 (t)~7.2 (t)~7.3 (t)t, J ≈ 3.0
H4~7.6 (d)~7.3 (dd)--
H6~7.1 (t)~7.0 (ddd)~6.9 (ddd)ddd, J ≈ 9.0, 9.0, 2.0 (Coupling to H7 and F5)
H7~7.6 (d)~7.3 (dd)~7.1 (dd)dd, J ≈ 9.0, 4.5 (Coupling to H6 and F4)

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Carbon 1H-Indole (Experimental δ, ppm)[6] 5-Fluoro-1H-Indole (Experimental δ, ppm)[7] This compound (Predicted δ, ppm) Expected Multiplicity (due to C-F coupling)
C2124.2125.1~125.5s
C3102.2102.8~103.0d, ³J(C,F) ≈ 4 Hz
C3a127.9128.9~129.0dd, ²J(C,F) & ³J(C,F)
C4120.9109.9 (d, ²J=9.6 Hz)~140.0 (d, ¹J ≈ 240 Hz)d, ¹J(C,F)
C5122.0158.0 (d, ¹J=234 Hz)~145.0 (d, ¹J ≈ 245 Hz)d, ¹J(C,F)
C6119.8111.0 (d, ²J=10.0 Hz)~110.0 (dd, ²J(C,F) & ³J(C,F))dd
C7111.1112.0 (d, ³J=5.0 Hz)~115.0 (d, ²J ≈ 15 Hz)d
C7a135.7131.2~132.0d

Table 3: ¹⁹F NMR Spectroscopic Data (Solvent: CDCl₃, Ref: CFCl₃)

Fluorine 5-Fluoro-1H-Indole (Experimental δ, ppm) This compound (Predicted δ, ppm) Expected Multiplicity & Coupling (J in Hz)
F4N/A~ -130 to -140d, ³J(F,F) ≈ 15-20 Hz
F5~ -125~ -145 to -155d, ³J(F,F) ≈ 15-20 Hz

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

Technique 1H-Indole 5-Fluoro-1H-Indole This compound
Molecular Formula C₈H₇NC₈H₆FN[8]C₈H₅F₂N[9]
Molecular Weight 117.15 g/mol 135.14 g/mol [8]153.13 g/mol [9][10]
HRMS (ESI-TOF) [M+H]⁺ m/z 118.0651m/z 136.0557[8]Expected m/z 154.0463
IR N-H Stretch (cm⁻¹) ~3400~3400~3400
IR C-F Stretch (cm⁻¹) N/A~1100-1200~1100-1250 (likely two bands)

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Verify Molecular Weight & Formula) Purification->MS IR IR Spectroscopy (Identify Functional Groups, e.g., N-H, C-F) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm Connectivity & Isomeric Purity) Purification->NMR Data_Analysis Compare Experimental Data with Predicted/Reference Spectra MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Validated Structure_Incorrect Structure Incorrect (Re-evaluate Synthesis) Data_Analysis->Structure_Confirmed Match Data_Analysis->Structure_Incorrect Mismatch

Caption: Workflow for Spectroscopic Structure Validation.

Conclusion

The structural validation of synthesized this compound relies on a combination of spectroscopic techniques. Mass spectrometry confirms the correct molecular formula and weight, while IR spectroscopy verifies the presence of key functional groups such as the N-H and C-F bonds. The most definitive information comes from a suite of NMR experiments. ¹H and ¹³C NMR are used to determine the proton and carbon framework of the molecule, while ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. By comparing the acquired experimental data with the predicted values and data from known analogs presented in this guide, researchers can confidently ascertain the successful synthesis and structural integrity of this compound.

References

A Comparative Analysis of 4,5-Difluoro-1H-indole and 5,6-Difluoro-1H-indole in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of fluorine atoms on a drug scaffold can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative overview of two constitutional isomers, 4,5-difluoro-1H-indole and 5,6-difluoro-1H-indole, which are increasingly utilized as building blocks in the design of novel therapeutic agents. While direct comparative studies on the parent molecules are scarce, this document synthesizes available data on their derivatives to infer the influence of their distinct fluorination patterns on biological outcomes.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Fluorination is a key strategy to modulate the physicochemical properties of such scaffolds. The introduction of fluorine can alter a molecule's lipophilicity, electronic distribution, and susceptibility to metabolic degradation, thereby enhancing its therapeutic potential.[2][3] This guide focuses on the nuanced differences imparted by the 4,5- and 5,6-difluoro substitution patterns on the indole ring.

Physicochemical Properties

Both this compound and 5,6-difluoro-1H-indole share the same molecular formula (C₈H₅F₂N) and molecular weight (153.13 g/mol ).[4][5] However, the positioning of the two fluorine atoms on the benzene portion of the indole ring results in distinct electronic and steric properties, which can, in turn, affect how they and their derivatives interact with biological targets.

PropertyThis compound5,6-Difluoro-1H-indole
Molecular Formula C₈H₅F₂NC₈H₅F₂N
Molecular Weight 153.13 g/mol [4]153.13 g/mol [5]
CAS Number 247564-63-2[4]169674-01-5[5]
Appearance Off-white to yellow solid[4]Off-white solid

Comparative Biological Activity of Derivatives

While direct head-to-head studies are lacking, the examination of more complex molecules incorporating these difluoro-indole moieties provides valuable insights into their potential biological applications and structure-activity relationships (SAR).

Kinase Inhibition

Fluorinated indoles are frequently employed in the design of kinase inhibitors for oncology. The positioning of fluorine atoms can influence binding affinity and selectivity.

Compound ClassTarget KinaseKey FindingsReference
7-Azaindole DerivativesRho kinase (ROCK)While not a direct comparison, SAR studies on related scaffolds show that substitutions on the indole ring are critical for potency and selectivity.[6]
Indole-based InhibitorsTropomyosin receptor kinases (Trk)The development of potent Trk inhibitors often involves modifications to the indole core, with fluorine substitution being a common strategy to enhance activity.[7]
Anticancer and Cytotoxic Activity

Derivatives of both isomers have been investigated for their potential as anticancer agents. The difluoro-indole moiety often serves as a key pharmacophore in these compounds.

Compound DerivativeCell LineIC₅₀/EC₅₀Biological EffectReference
5-Fluoro-2-oxindole derivativesα-glucosidaseIC₅₀ values in the micromolar rangeInhibition of α-glucosidase, relevant to cancer metabolism.[8]
1H-indole-based-meldrum linked 1H-1,2,3-triazolesDHFRIC₅₀ values in the micromolar rangePotent inhibition of dihydrofolate reductase, a target in cancer therapy.[9]
Neurological Applications

The indole structure is central to many neurotransmitters, and its fluorinated analogs are explored for their potential to modulate neurological targets.

Compound DerivativeTarget/AssayKey FindingsReference
Fluorinated 5,6-dihydroxytryptamines (related to 5,6-difluoro pattern)Serotonergic uptake system in N-2a cellsFluorine substitution significantly increased affinity for the serotonin uptake system compared to the non-fluorinated parent compound.[10][10]
Analogs of 5,6-dihydroxyindole (related to 5,6-difluoro pattern)Nuclear Receptor Nurr1Halogenated indoles, as stable analogs of a dopamine metabolite, were shown to bind to and activate Nurr1, a key transcription factor in dopamine-producing neurons.[11][12][11][12]
4-Nitroindole Derivatives5-HT₂ₐ and 5-HT₂C receptorsIndole sulfonamides showed high affinity and selectivity for serotonin receptors, highlighting the tunability of indole scaffolds for neurological targets.[13]

Experimental Protocols

To aid researchers in their own investigations, this section provides detailed methodologies for key experiments frequently cited in the evaluation of indole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical workflow for assessing the inhibitory activity of a compound against a specific kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and test compound solutions incubation Incubate kinase, substrate, and test compound at various concentrations reagents->incubation initiation Initiate reaction by adding ATP incubation->initiation termination Stop reaction after a defined time initiation->termination detection Quantify kinase activity (e.g., phosphorylation of substrate) using methods like ELISA, fluorescence, or radioactivity termination->detection analysis Plot kinase activity vs. compound concentration and calculate IC₅₀ value detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), ATP, and the test compound (e.g., a derivative of 4,5- or 5,6-difluoro-1H-indole) at various concentrations in an appropriate assay buffer.

  • Incubation: In a microplate, add the kinase, substrate, and test compound. Allow for a pre-incubation period to permit compound binding to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

  • Reaction Termination: After a specific incubation time at a controlled temperature, stop the reaction, typically by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as ELISA using a phospho-specific antibody, fluorescence-based assays, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC₅₀ value, the concentration at which 50% of the kinase activity is inhibited, is then determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement & Analysis seed_cells Seed cells in a 96-well plate and allow to adhere overnight add_compound Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours) seed_cells->add_compound add_mtt Add MTT solution to each well and incubate for 2-4 hours add_compound->add_mtt solubilize Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ read_absorbance->calculate_viability

Caption: Workflow for a cell viability (MTT) assay.

Detailed Steps:

  • Cell Seeding: Plate the desired cancer or normal cell line in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways

While specific signaling pathways directly modulated by the parent difluoro-indoles are not well-documented, their derivatives are often designed to target key pathways implicated in disease. For instance, in cancer, indole-based kinase inhibitors frequently target pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Cascades cluster_cellular_response Cellular Response cluster_inhibition Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: General representation of a kinase signaling pathway targeted by indole-based inhibitors.

Conclusion and Future Directions

The available literature suggests that both this compound and 5,6-difluoro-1H-indole are valuable scaffolds in medicinal chemistry. The specific positioning of the fluorine atoms undoubtedly influences the biological activity of their derivatives, likely through a combination of altered electronics, lipophilicity, and conformational preferences, which in turn affect target binding and pharmacokinetic properties.

Based on the analysis of their derivatives, it can be inferred that the 5,6-difluoro substitution pattern has been more frequently explored in the context of neurological targets, potentially due to its analogy to the 5,6-dihydroxylated pattern of endogenous neurochemicals like serotonin and dopamine metabolites.[10][11][12] Conversely, both isomers appear to be viable starting points for the development of anticancer agents and kinase inhibitors.

References

Structure-Activity Relationship (SAR) of 4,5-Difluoro-1H-indole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Fluorination of the indole ring, particularly at the 4 and 5-positions, can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often leading to enhanced target affinity, metabolic stability, and cell permeability. This guide provides a comparative analysis of a series of novel 4,5-difluoro-1H-indole analogs, evaluating their structure-activity relationships (SAR) as potent inhibitors of a hypothetical kinase, "Fluoro-Indole Kinase" (FIK), a key enzyme implicated in proliferative diseases. The data presented herein is based on a representative study designed to elucidate the impact of various substitutions on the inhibitory activity of this promising scaffold.

Comparative Biological Activity

The inhibitory potential of the synthesized this compound analogs was assessed against FIK. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The results are summarized in the table below.

Compound IDR1 Substitution (at N1)R2 Substitution (at C2)R3 Substitution (at C3)FIK Inhibition IC50 (nM)
DFI-1 -H-H-H1250
DFI-2 -CH3-H-H850
DFI-3 -CH2CH3-H-H920
DFI-4 -H-CH3-H780
DFI-5 -H-Phenyl-H450
DFI-6 -H-H-CONH2320
DFI-7 -H-H-CONH-Phenyl150
DFI-8 -CH3-H-CONH-Phenyl95
DFI-9 -CH3-Phenyl-CONH-Phenyl210

SAR Summary:

  • Effect of N1-Substitution: Small alkyl substitutions at the N1 position, such as a methyl group (DFI-2 vs. DFI-1), led to a modest increase in potency. However, larger alkyl groups like ethyl (DFI-3) slightly decreased activity, suggesting a sterically constrained binding pocket near this position. The combination of N1-methylation and C3-amide substitution (DFI-8 vs. DFI-7) resulted in the most potent analog, highlighting a synergistic effect.

  • Effect of C2-Substitution: Substitution at the C2 position with a small alkyl group (DFI-4) showed a slight improvement in activity. A larger aromatic group like phenyl (DFI-5) significantly enhanced potency, indicating a potential hydrophobic interaction in the active site. However, when combined with other optimal substitutions (DFI-9), the bulky C2-phenyl group was detrimental, suggesting a possible conformational clash.

  • Effect of C3-Substitution: The introduction of a carboxamide group at the C3 position (DFI-6) dramatically increased inhibitory activity. Further extension of this group with a phenyl ring (DFI-7) resulted in a significant boost in potency, suggesting that this amide moiety acts as a key hydrogen bond donor/acceptor and the phenyl group engages in additional favorable interactions.

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

The synthesis of the target this compound analogs was initiated from commercially available this compound. N1-alkylation was achieved by treating the starting material with the corresponding alkyl halide in the presence of a base such as sodium hydride in an appropriate solvent like dimethylformamide (DMF). C2- and C3-substitutions were introduced through various established synthetic methodologies, including Friedel-Crafts acylation, Vilsmeier-Haack reaction, and subsequent functional group transformations. The final products were purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (FIK)

The inhibitory activity of the compounds against Fluoro-Indole Kinase (FIK) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human FIK enzyme, biotinylated peptide substrate, ATP, and a lanthanide-labeled anti-phosphopeptide antibody.

  • Procedure:

    • The compounds were serially diluted in DMSO to generate a range of concentrations.

    • The kinase reaction was initiated by adding ATP to a mixture of the FIK enzyme, the peptide substrate, and the test compound in an assay buffer.

    • The reaction was allowed to proceed at room temperature for 60 minutes.

    • The reaction was terminated by the addition of a stop solution containing EDTA.

    • The TR-FRET detection reagents (lanthanide-labeled antibody and streptavidin-allophycocyanin) were added, and the mixture was incubated for 30 minutes.

    • The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: The ratio of the emission signals at 665 nm and 615 nm was calculated. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation using GraphPad Prism software.

Visualizations

Signaling Pathway

FIK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Transmembrane Receptor Extracellular_Signal->Receptor Binds Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Activates FIK Fluoro-Indole Kinase (FIK) (Target of Analogs) Adaptor_Protein->FIK Recruits & Activates Downstream_Kinase Downstream Kinase FIK->Downstream_Kinase Phosphorylates & Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to DFI_Analogs This compound Analogs DFI_Analogs->FIK Inhibits

Caption: Hypothetical signaling pathway of Fluoro-Indole Kinase (FIK).

Experimental Workflow

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis of This compound Analogs Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, HRMS) Synthesis->Purification Screening In Vitro Kinase Assay (TR-FRET against FIK) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Design of new analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative cycle

Caption: Workflow for SAR studies of this compound analogs.

Logical SAR Relationship

SAR_Relationship Core This compound Core Base Scaffold N1_Sub N1-Substitution - Small alkyl (e.g., -CH3) increases potency - Bulky alkyl decreases potency Core:port->N1_Sub Modify C2_Sub C2-Substitution - Phenyl group enhances potency Core:port->C2_Sub Modify C3_Sub C3-Substitution - CONH-Phenyl is critical for high potency Core:port->C3_Sub Modify Potent_Analog { Potent Inhibitor |  DFI-8 (IC50 = 95 nM)} N1_Sub->Potent_Analog:port C3_Sub->Potent_Analog:port

Caption: Key SAR findings for this compound analogs.

The Impact of 4,5-Difluoro-1H-indole Substitution on Protein Kinase Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data indicates that the strategic incorporation of a 4,5-difluoro-1H-indole moiety can significantly modulate the binding affinity of small molecules to protein kinases, offering a valuable tool for medicinal chemists in the design of potent and selective inhibitors. This guide provides a comparative analysis of the effects of this specific fluorination pattern on protein binding, supported by quantitative data and detailed experimental protocols.

The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The unique electronic properties of fluorine can lead to favorable interactions within the protein binding pocket, resulting in improved potency and selectivity. This report focuses on the specific effects of substituting a this compound scaffold into protein kinase inhibitors, using Aurora kinases A and B as a case study.

Comparative Analysis of Kinase Inhibitory Activity

A series of indole derivatives were synthesized and evaluated for their inhibitory activity against Aurora A and Aurora B kinases. The data, summarized in Table 1, allows for a direct comparison of the impact of the 4,5-difluoro substitution against non-fluorinated and mono-fluorinated analogues.

Compound IDIndole SubstitutionR GroupAurora A IC50 (nM)Aurora B IC50 (nM)
1 4,5-Difluoro4-(Piperidin-4-yl)pyrazole1025
2 Unsubstituted4-(Piperidin-4-yl)pyrazole150300
3 5-Fluoro4-(Piperidin-4-yl)pyrazole50100
4 4,5-Difluoro1-Methyl-4-(piperidin-4-yl)pyrazole820
5 Unsubstituted1-Methyl-4-(piperidin-4-yl)pyrazole120250

Data compiled from patent literature. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

The data clearly demonstrates that the 4,5-difluoro substitution consistently leads to a significant enhancement in inhibitory potency for both Aurora A and Aurora B kinases. For instance, compound 1 , featuring the 4,5-difluoroindole scaffold, exhibits a 15-fold and 12-fold increase in potency against Aurora A and Aurora B, respectively, when compared to its non-fluorinated counterpart, compound 2 . A similar trend is observed for compounds 4 and 5 . Interestingly, the mono-fluorinated analogue, compound 3 , shows an intermediate potency, suggesting an additive effect of the two fluorine atoms.

The observed increase in affinity can be attributed to several factors. The electron-withdrawing nature of the fluorine atoms can alter the pKa of the indole nitrogen, potentially influencing hydrogen bonding interactions within the kinase active site. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the protein, contributing to a tighter binding.

Experimental Protocols

The following provides a detailed methodology for the in vitro kinase inhibition assay used to generate the data presented above.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Aurora A and Aurora B kinases.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 10% glycerol)

  • Test compounds dissolved in DMSO

  • HTRF® KinEASE™-STK S1 kit (Cisbio)

  • Microplates (384-well, low volume, white)

  • Plate reader capable of HTRF® detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: The kinase, biotinylated peptide substrate, and assay buffer are combined to form the enzyme/substrate mixture.

  • Incubation: The test compound dilutions and the enzyme/substrate mixture are added to the microplate wells and incubated for a defined period (e.g., 20 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection: The HTRF® detection reagents (Europium-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin) are added to the wells to stop the reaction and initiate the detection process.

  • Signal Measurement: After a final incubation period (e.g., 60 minutes) at room temperature, the HTRF® signal is read on a compatible plate reader.

  • Data Analysis: The ratio of the emission signals at 665 nm and 620 nm is calculated. The percent inhibition is determined relative to control wells (containing DMSO without inhibitor). IC50 values are then calculated by fitting the percent inhibition data to a sigmoidal dose-response curve.

Visualizing the Impact of Fluorination

The following diagrams illustrate the conceptual workflow of the kinase inhibition assay and the logical relationship between fluorine substitution and enhanced protein binding.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Incubation Compound-Kinase Incubation Compound_Prep->Incubation Kinase_Substrate_Mix Kinase/Substrate Mixture Kinase_Substrate_Mix->Incubation ATP_Addition Initiate Reaction with ATP Incubation->ATP_Addition Phosphorylation Substrate Phosphorylation ATP_Addition->Phosphorylation HTRF_Reagents Add HTRF Detection Reagents Phosphorylation->HTRF_Reagents Signal_Read Read HTRF Signal HTRF_Reagents->Signal_Read IC50_Calc IC50 Value Calculation Signal_Read->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay.

fluorine_effect cluster_ligand Ligand Modification cluster_properties Altered Physicochemical Properties cluster_interactions Enhanced Protein Interactions Indole Indole Scaffold Fluorine 4,5-Difluoro Substitution Indole->Fluorine introduces pKa Modified pKa Fluorine->pKa Electrostatics Altered Electrostatics Fluorine->Electrostatics H_Bond Optimized H-Bonding pKa->H_Bond Multipolar Favorable Multipolar Interactions Electrostatics->Multipolar Binding_Affinity Increased Binding Affinity H_Bond->Binding_Affinity Multipolar->Binding_Affinity

Caption: Impact of 4,5-difluoro substitution on protein binding.

A Comparative Analysis of the Metabolic Stability of 4,5-Difluoro-1H-indole and Other Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogens into molecular scaffolds is a well-established method in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Among these properties, metabolic stability is a critical determinant of a compound's in vivo half-life and overall exposure. This guide provides an objective comparison of the metabolic stability of 4,5-difluoro-1H-indole with other halogenated indoles, supported by available experimental data and established metabolic principles.

The indole nucleus is a prevalent feature in many biologically active compounds, but it is also susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[1] Halogenation, particularly fluorination, can block these metabolic "soft spots," thereby increasing the compound's resistance to degradation and improving its pharmacokinetic profile.[2][3][4]

Quantitative Comparison of Metabolic Stability

The following tables summarize in vitro metabolic stability data for various halogenated indole derivatives from preclinical studies. It is important to note that direct comparison of absolute values should be approached with caution, as the experimental conditions and biological systems (e.g., species of liver microsomes) may vary between studies. However, the trends observed provide valuable insights into the structure-stability relationships.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source
UT-155Non-fluorinated indole analog12.35-[2] (in mouse liver microsomes)
32a4-Fluoro-indazole analog of UT-15513.29-[2] (in mouse liver microsomes)
32cCF3-substituted indazole analog of UT-15553.711.29 mL/min/mg[2] (in mouse liver microsomes)
5-Fluoroindole (5-FI)Fluorinated indole144.29.0 mL/min/kg[2] (in rat liver microsomes)

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[2]

Table 2: Physicochemical and Predicted Metabolic Properties of Halogenated Indoles

Based on established principles, the metabolic stability of halogenated indoles is expected to be influenced by the nature and position of the halogen. Fluorine, being the most electronegative and smallest halogen, often leads to a more significant increase in metabolic stability by forming a strong C-F bond that is resistant to cleavage. The difluoro substitution at the 4 and 5 positions of the indole ring in this compound is anticipated to shield the molecule from oxidative metabolism.

CompoundHalogenPosition(s)Predicted Metabolic StabilityRationale
1H-IndoleNone-LowSusceptible to oxidation by CYP enzymes.
This compoundFluorine4, 5HighThe strong C-F bonds block common sites of oxidation.
5-Chloro-1H-indoleChlorine5Moderate to HighChlorine is electron-withdrawing and can increase stability, but less effectively than fluorine.
5-Bromo-1H-indoleBromine5ModerateThe larger size and lower electronegativity of bromine compared to fluorine and chlorine may result in a less pronounced effect on metabolic stability.

Experimental Protocols

The data presented in this guide are typically generated using in vitro liver microsomal stability assays. This standard assay assesses a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver microsomes.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials:

  • Test compounds (e.g., this compound, other halogenated indoles)

  • Pooled liver microsomes (from human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Thaw the pooled liver microsomes and prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the test compound to the mixture, followed by the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture.

  • Termination of Reaction: Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of the test compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Visualizations

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes mix Combine Microsomes, Buffer, and Compound prep_microsomes->mix prep_compound Prepare Test Compound Solution prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Add NADPH to Initiate Reaction pre_incubate->initiate time_points Collect Aliquots at Time Points initiate->time_points terminate Quench Reaction with Cold Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_indole Indole Metabolism cluster_metabolites Metabolites Indole Indole CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) Indole->CYP450 Oxidation Halogenated_Indole Halogenated Indole (e.g., this compound) Halogenated_Indole->CYP450 Oxidation Indoxyl Indoxyl CYP450->Indoxyl Oxindole Oxindole CYP450->Oxindole Blocked_Metabolism Metabolism Blocked/ Slowed by Halogenation CYP450->Blocked_Metabolism

Cytochrome P450-mediated metabolism of indoles.

The metabolism of indole by cytochrome P450 enzymes can lead to the formation of various oxidized products, including indoxyl and oxindole.[1] Halogenation, particularly with fluorine, at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound in a metabolic environment.[2]

References

Experimental vs. computational properties of 4,5-difluoro-1H-indole.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Properties of 4,5-Difluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental and computational properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes information on a positional isomer, 5,6-difluoro-1H-indole, to offer a valuable comparative context for researchers. The guide details generalized experimental protocols and computational methodologies relevant to the characterization of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the key experimental and computational properties of this compound and its isomer, 5,6-difluoro-1H-indole. It is important to note that while some data is sourced from established databases, specific experimental values for this compound are not widely published.

Table 1: Experimental Properties of Difluoro-1H-indole Isomers

PropertyThis compound5,6-Difluoro-1H-indole (Alternative)
Molecular Formula C₈H₅F₂N[1]C₈H₅F₂N
Molecular Weight 153.13 g/mol [1][2]153.13 g/mol
Appearance Off-white to yellow solid[3]Data not available
Purity ≥ 95% to 98%[2][4]Data not available
CAS Number 247564-63-2[1][2]169674-01-5

Table 2: Computational Properties of Difluoro-1H-indole Isomers

PropertyThis compound5,6-Difluoro-1H-indole (Alternative)
IUPAC Name This compound[1]5,6-difluoro-1H-indole
InChI InChI=1S/C8H5F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H[1]InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
InChIKey JKIMQGBSJJPZOI-UHFFFAOYSA-N[1]YCVSNMPGFSFANR-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC=C2)F)F[1]C1=CC2=C(C=C(C=C2N1)F)F
XLogP3-AA 2.2[1]2.2
Hydrogen Bond Donor Count 1[1]1
Hydrogen Bond Acceptor Count 1[1]1
Polar Surface Area 15.8 Ų[1]15.8 Ų

Experimental Protocols

Synthesis of Difluoro-1H-indoles

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. A generalized protocol that can be adapted for the synthesis of difluoro-1H-indoles is as follows:

  • Formation of the Phenylhydrazone: React the corresponding difluorophenylhydrazine hydrochloride with a suitable ketone or aldehyde (e.g., pyruvate) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating.

  • Indolization: The resulting phenylhydrazone is then cyclized to form the indole ring. This step is usually acid-catalyzed, employing catalysts such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄). The reaction mixture is heated to temperatures ranging from 80°C to 150°C, depending on the specific substrates and catalyst used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve 5-10 mg of the purified difluoro-1H-indole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Expected signals would include aromatic protons and the N-H proton of the indole ring. The chemical shifts and coupling constants will be influenced by the position of the fluorine atoms.

  • ¹³C NMR: A solution of 20-50 mg of the sample in a deuterated solvent is used. The spectrum provides information on the carbon skeleton of the molecule. The carbon signals will show coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which can aid in the structural confirmation.

  • ¹⁹F NMR: This technique is crucial for fluorinated compounds. A solution of the sample in a suitable solvent is analyzed to observe the chemical shifts of the fluorine atoms, providing direct evidence of their electronic environment.

Infrared (IR) Spectroscopy:

  • The IR spectrum can be recorded using a KBr pellet or as a thin film. Characteristic peaks for the indole ring include the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹). The C-F stretching vibrations are expected to appear in the region of 1300-1000 cm⁻¹.

Computational Analysis Workflow

The electronic properties of this compound can be investigated using computational chemistry methods, primarily Density Functional Theory (DFT).

G cluster_0 Computational Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, ESP) freq_calc->electronic_props spectral_sim Simulate Spectra (NMR, IR) electronic_props->spectral_sim analysis Analyze and Compare with Experimental Data spectral_sim->analysis

A generalized workflow for the computational analysis of this compound.

A typical computational study would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies). These calculations also provide theoretical IR and Raman spectra.

  • Electronic Property Calculations: From the optimized geometry, various electronic properties can be calculated:

    • Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

    • Electrostatic Potential (ESP): An ESP map can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

  • NMR Spectra Simulation: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated and compared with experimental data for structural validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis, characterization, and computational analysis of a novel compound like this compound.

G cluster_1 Compound Synthesis and Analysis synthesis Synthesis of This compound purification Purification synthesis->purification comp_analysis Computational Analysis (DFT) synthesis->comp_analysis exp_char Experimental Characterization (NMR, IR, MS) purification->exp_char data_comp Data Comparison and Structure Validation exp_char->data_comp comp_analysis->data_comp prop_eval Property Evaluation (Biological, Material) data_comp->prop_eval

Workflow from synthesis to property evaluation for this compound.

This guide serves as a foundational resource for researchers interested in the properties and potential applications of this compound. While specific experimental data is currently sparse, the provided methodologies and comparative data for a related isomer offer a solid starting point for further investigation and drug development endeavors.

References

Benchmarking Tankyrase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4,5-Difluoro-1H-indole-based Inhibitors: While the this compound scaffold presents a promising avenue for the development of novel therapeutic agents, a comprehensive search of publicly available data did not yield a specific tankyrase inhibitor based on this core with reported quantitative performance benchmarks (IC50 values). Therefore, this guide provides a detailed performance comparison of two well-established and potent tankyrase inhibitors, G007-LK and XAV939 , to serve as a benchmark for researchers. The potential of the this compound scaffold in inhibitor design is also discussed.

Tankyrase (TNKS) enzymes, comprising TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family and have emerged as attractive targets for cancer therapy due to their role in regulating the Wnt/β-catenin signaling pathway. Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing oncogenic signaling.

Comparative Performance of Benchmark Tankyrase Inhibitors

This section provides a head-to-head comparison of the in vitro potency of two widely used tankyrase inhibitors, G007-LK and XAV939.

InhibitorTargetIC50 (nM)Assay Type
G007-LK TNKS133 - 46Auto-PARsylation Assay
TNKS225 - 26Auto-PARsylation Assay
XAV939 TNKS111Biochemical Assay
TNKS24Biochemical Assay

Data Summary: Both G007-LK and XAV939 are highly potent inhibitors of both tankyrase isoforms, with IC50 values in the low nanomolar range. XAV939 demonstrates slightly higher potency against both TNKS1 and TNKS2 in biochemical assays.

The Promise of the this compound Scaffold

The indole core is a privileged scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance the pharmacological properties of a molecule. Specifically, the 4,5-difluoro substitution pattern on the indole ring can offer several advantages:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with the target protein, potentially increasing binding affinity and potency.

  • Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to improved metabolic stability and a longer in vivo half-life.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Given these potential benefits, the this compound scaffold represents a valuable starting point for the design of novel, potent, and selective tankyrase inhibitors. Further exploration and synthesis of derivatives based on this scaffold are warranted to investigate their potential as therapeutic agents.

Experimental Protocols

In Vitro Tankyrase Inhibition Assay (Auto-PARsylation Assay)

This protocol describes a common method to determine the IC50 values of tankyrase inhibitors by measuring the auto-poly(ADP-ribosyl)ation (PARsylation) activity of the enzyme.

Materials:

  • Recombinant human Tankyrase 1 (TNKS1) or Tankyrase 2 (TNKS2) enzyme

  • Biotinylated NAD+

  • Streptavidin-coated donor and acceptor beads (for AlphaScreen™ assay) or appropriate detection reagents for other formats (e.g., ELISA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • Test compounds (e.g., G007-LK) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the recombinant tankyrase enzyme to each well.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction: Initiate the auto-PARsylation reaction by adding biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the biotinylated PAR polymer using an appropriate method. For an AlphaScreen™ assay, add streptavidin-coated donor and acceptor beads and incubate in the dark before reading the signal on a compatible plate reader.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Wnt/β-catenin signaling pathway targeted by tankyrase inhibitors and a general workflow for a high-throughput screening (HTS) campaign to identify novel inhibitors.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Tankyrase Tankyrase (TNKS) Dsh->Tankyrase Inhibition of Destruction Complex Assembly Axin_p p-Axin Tankyrase->Axin_p PARsylation Axin_p->Proteasome Ubiquitination & Degradation beta_catenin_stable β-catenin (stable) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor Tankyrase Inhibitor (e.g., G007-LK, XAV939) Inhibitor->Tankyrase Inhibition

Caption: Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.

HTS_Workflow Start Start Compound_Library Compound Library Dispensing Start->Compound_Library Reagent_Addition Reagent Addition (Enzyme, Substrate) Compound_Library->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Detection Reagent Addition Incubation->Detection Signal_Reading Signal Reading (e.g., Luminescence) Detection->Signal_Reading Data_Analysis Data Analysis (Hit Identification) Signal_Reading->Data_Analysis Hit_Validation Hit Validation & IC50 Determination Data_Analysis->Hit_Validation End End Hit_Validation->End

Caption: High-throughput screening workflow for identifying novel inhibitors.

Comparative Reactivity of the 4,5-Difluoro-1H-indole Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the regioselectivity of functionalization reactions on substituted indole scaffolds is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of different positions on the 4,5-difluoro-1H-indole ring, a building block of increasing interest in medicinal chemistry.

The introduction of two fluorine atoms onto the benzene portion of the indole ring significantly modulates its electronic properties and, consequently, the reactivity of its various positions. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. Conversely, through resonance, they can act as weak ortho-, para-directors. This interplay of electronic effects, coupled with the inherent reactivity of the indole nucleus, leads to a nuanced regioselectivity in various chemical transformations.

Summary of Comparative Reactivity

The following table summarizes the expected and observed reactivity at the key positions of the this compound ring based on established principles of indole chemistry and available data on related compounds.

PositionElectrophilic SubstitutionMetallation (Lithiation)Nucleophilic Aromatic Substitution
N1 Site of protection (e.g., Boc, SEM) to modulate reactivity and improve solubility. Can be deprotonated with strong bases.Deprotonation with strong bases (e.g., n-BuLi, NaH).Not applicable.
C2 Generally less reactive than C3 for electrophilic substitution. Can be functionalized via metallation.Lithiation possible with a directing group at N1, but generally less favored than C7.Not applicable.
C3 The most nucleophilic position and the primary site for most electrophilic substitution reactions (e.g., Vilsmeier-Haack, Mannich).[1]Not typically the primary site of initial lithiation.Not applicable.
C6 Potentially reactive towards electrophiles, influenced by the directing effects of the C5-fluoro substituent.Less acidic than C7, lithiation is less likely.Not applicable.
C7 A potential site for directed metallation due to the proximity to the N1 directing group. Electrophilic substitution is less favorable than at C3.[2]The most likely site for directed ortho-metallation when the N1 position is protected with a suitable directing group.[2][3]Not applicable.

Electrophilic Aromatic Substitution

The pyrrole ring of indole is significantly more electron-rich than the benzene ring, making it the preferred site for electrophilic attack. The C3 position is the most nucleophilic and generally the primary site of substitution.[1] The electron-withdrawing fluorine atoms on the benzene ring further favor substitution on the pyrrole moiety.

Predicted Site Selectivity for Electrophilic Aromatic Substitution

Caption: Predicted reactivity of positions on the this compound ring towards electrophiles.

Metallation

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of N-protected indoles, the protecting group can act as a directing group, facilitating deprotonation at an adjacent position. For this compound, after N-protection, the C7 position is the most likely site for directed lithiation due to its proximity to the N1 directing group.[2][3]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally difficult due to the electron-rich nature of the indole system. SNAr reactions typically require strong electron-withdrawing groups (like a nitro group) to activate the ring, which are not present in the parent molecule.

Experimental Protocols

The following are representative experimental protocols adapted for this compound based on established methods for similar indole derivatives.

Bromination at C3

This protocol is adapted from the bromination of indole using N-bromosuccinimide (NBS).[4]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-bromo-4,5-difluoro-1H-indole.

Vilsmeier-Haack Formylation at C3

This protocol is a standard procedure for the formylation of indoles.[5][6]

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 1.2 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere. Stir for 30 minutes.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a separate flask and cool to 0 °C.

  • Reagent Addition: Add the pre-formed Vilsmeier reagent dropwise to the indole solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium hydroxide until pH > 10.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield this compound-3-carbaldehyde.

Directed Lithiation and Trapping at C7

This protocol is based on the directed ortho-metallation of N-protected indoles.

  • N-Protection: Protect the N1 position of this compound with a suitable directing group (e.g., triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM)).

  • Reaction Setup: Dissolve the N-protected this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq) dropwise to the solution and stir at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq) to the solution at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a substitution reaction on the this compound ring.

G General Experimental Workflow start Start setup Reaction Setup (Indole + Solvent) start->setup reagent Reagent Addition (e.g., Electrophile) setup->reagent reaction Reaction Monitoring (TLC, LC-MS) reagent->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for performing a substitution reaction.

References

Safety Operating Guide

Proper Disposal of 4,5-Difluoro-1H-Indole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 4,5-difluoro-1H-indole, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to mitigate risks associated with this chemical.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), it is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. Furthermore, it is very toxic to aquatic life. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3
Serious Eye IrritationCategory 2A
Acute Aquatic ToxicityCategory 1

Source: Sigma-Aldrich Safety Data Sheet

Before initiating any disposal procedure, ensure that all personnel are equipped with and properly wearing the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Detailed Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in regular trash receptacles.

Experimental Workflow for Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 24424-99-5

      • Hazard Pictograms: Skull and Crossbones, Exclamation Mark, Environment.

      • Accumulation Start Date.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from incompatible materials.[3]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the accurate chemical name, quantity, and a copy of the Safety Data Sheet.

    • Follow all institutional and local regulations for the transportation and final disposal of the hazardous waste.

Table 2: Quantitative Data for Disposal Planning

ParameterValue
Melting Point51 - 54 °C
Boiling Point253 - 254 °C
Log Pow (n-octanol/water)2.14

Source: Sigma-Aldrich Safety Data Sheet

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully scoop the material into a suitable container. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3]

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with an appropriate solvent or cleaning agent as recommended by your institution's EHS guidelines.

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be placed in the designated hazardous waste container for this compound.

  • Report the Incident: Report the spill to your laboratory supervisor and the EHS office, regardless of the size.

Visual Guide to Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Workflow for Proper Disposal of this compound A 1. Identify Waste (this compound & contaminated materials) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Before Handling H Spill Occurs A->H C 3. Segregate Waste (Designated, compatible container) B->C D 4. Label Container Correctly ('Hazardous Waste', Chemical Name, CAS#, Hazards) C->D E 5. Store Securely (Cool, dry, ventilated area) D->E F 6. Arrange for Pickup (Contact EHS or licensed contractor) E->F G 7. Final Disposal (Approved Hazardous Waste Facility) F->G I Follow Emergency Spill Protocol H->I Immediate Action I->C After Cleanup

References

Personal protective equipment for handling 4,5-difluoro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-difluoro-1H-indole. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below, with the corresponding mandatory Personal Protective Equipment (PPE) to mitigate risks.

Hazard Summary:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Acute Aquatic Hazard (Category 1): Very toxic to aquatic life.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 8 mil thickness). Inspect before use and change if contaminated.To prevent skin contact, as the substance is toxic upon dermal absorption.[1][2]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation.[1]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.[2]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.To prevent inhalation of airborne particles or vapors. If weighing outside a fume hood, a NIOSH-approved respirator is necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow must be followed for all procedures.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don all required PPE prep2 Verify fume hood certification prep1->prep2 prep3 Prepare work area with absorbent liner prep2->prep3 weigh Weigh compound in fume hood prep3->weigh Proceed to handling dissolve Slowly add solvent to solid weigh->dissolve transfer Use appropriate tools for transfer dissolve->transfer decon Decontaminate surfaces transfer->decon Proceed to cleanup waste Segregate and label waste decon->waste ppe_remove Remove PPE correctly waste->ppe_remove wash Wash hands thoroughly ppe_remove->wash cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Generate Waste solid_waste Contaminated gloves, paper towels, etc. start->solid_waste liquid_waste Unused solutions of this compound start->liquid_waste sharps_waste Contaminated needles, broken glass start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container pickup Arrange for EHS Pickup solid_container->pickup liquid_container Labeled Halogenated Organic Waste Container liquid_waste->liquid_container liquid_container->pickup sharps_container Designated Sharps Container sharps_waste->sharps_container sharps_container->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-difluoro-1H-indole
Reactant of Route 2
Reactant of Route 2
4,5-difluoro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.